Olmesartan-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(1,1,1,3,3,3-hexadeuterio-2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O3/c1-4-7-19-25-21(24(2,3)33)20(23(31)32)30(19)14-15-10-12-16(13-11-15)17-8-5-6-9-18(17)22-26-28-29-27-22/h5-6,8-13,33H,4,7,14H2,1-3H3,(H,31,32)(H,26,27,28,29)/i2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRAEEWXHOVJFV-XERRXZQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=C(N(C(=N1)CCC)CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)(C([2H])([2H])[2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Olmesartan-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Olmesartan-d6, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of the widely prescribed antihypertensive drug, Olmesartan. This document details the synthetic pathway, experimental protocols, and analytical characterization of this compound, presenting quantitative data in structured tables and process flows as diagrams.
Introduction to Olmesartan and the Role of Deuterated Standards
Olmesartan is a potent and selective angiotensin II type 1 (AT1) receptor blocker used for the treatment of hypertension.[1][2] It is administered as a prodrug, Olmesartan medoxomil, which is rapidly hydrolyzed to the active metabolite, Olmesartan, in the gastrointestinal tract.[3][4] To accurately quantify Olmesartan and its metabolites in biological matrices, stable isotope-labeled internal standards, such as this compound, are indispensable.[5] The deuterium labeling provides a distinct mass signature for mass spectrometry-based detection without significantly altering the chemical properties of the molecule, ensuring reliable and precise quantification.[5]
Mechanism of Action of Olmesartan
Olmesartan exerts its antihypertensive effects by blocking the renin-angiotensin-aldosterone system (RAAS).[1][2] Specifically, it selectively antagonizes the AT1 receptor, preventing angiotensin II from binding and eliciting its potent vasoconstrictive and aldosterone-secreting effects.[1][6] This leads to vasodilation, reduced sodium and water retention, and consequently, a decrease in blood pressure.[2][3]
Figure 1: Simplified signaling pathway of the Renin-Angiotensin-Aldosterone System and the mechanism of action of Olmesartan.
Synthesis of this compound
The synthesis of this compound follows a similar pathway to the non-deuterated compound, with the key difference being the introduction of deuterium atoms at the two methyl groups of the 4-(1-hydroxy-1-methylethyl) moiety. This is achieved through a Grignard reaction using a deuterated methyl magnesium halide.
Synthetic Pathway
The overall synthetic scheme for this compound medoxomil is outlined below. The critical step is the formation of the deuterated intermediate, ethyl 4-(1-hydroxy-1-methylethyl-d6)-2-propyl-1H-imidazole-5-carboxylate.
Figure 2: General synthetic pathway for this compound Medoxomil.
Experimental Protocols
Step 1: Synthesis of Ethyl 4-(1-hydroxy-1-methylethyl-d6)-2-propyl-1H-imidazole-5-carboxylate
This pivotal step introduces the deuterium labels. A solution of diethyl 2-propyl-imidazole-4,5-dicarboxylate in an anhydrous aprotic solvent (e.g., tetrahydrofuran) is cooled to a low temperature (e.g., -10 to 0 °C) under an inert atmosphere (e.g., nitrogen). A solution of deuterated methylmagnesium bromide or chloride (CD3MgBr or CD3MgCl) in a suitable solvent is then added dropwise. The reaction mixture is stirred at a low temperature before being quenched with a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure to yield the crude product. Purification can be achieved by crystallization.
Step 2: Synthesis of Trityl this compound Ethyl Ester
The deuterated imidazole intermediate is dissolved in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc). A base, typically anhydrous potassium carbonate, is added, followed by the addition of N-(triphenylmethyl)-5-[4'-(bromomethyl)biphenyl-2-yl]tetrazole (TTBB). The reaction mixture is heated and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The product is then isolated by precipitation and filtration.
Step 3: Synthesis of Trityl this compound
The trityl this compound ethyl ester is subjected to basic hydrolysis using a base such as sodium hydroxide or lithium hydroxide in a mixture of solvents like tetrahydrofuran and water. The reaction is typically carried out at room temperature. After completion, the reaction mixture is worked up by acidification and extraction to yield trityl this compound.
Step 4: Synthesis of Trityl this compound Medoxomil
Trityl this compound is esterified with 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one in the presence of a base (e.g., potassium carbonate) and a catalyst (e.g., sodium iodide) in a suitable solvent like DMF. The reaction is stirred at room temperature until completion. The product is then isolated by extraction and purification.
Step 5: Synthesis of this compound Medoxomil
The final step involves the deprotection of the trityl group. Trityl this compound medoxomil is treated with an acid, such as aqueous acetic acid, at room temperature.[7] The byproduct, trityl alcohol, is removed by filtration, and the this compound medoxomil is isolated from the filtrate by extraction and crystallization.[7]
Characterization of this compound
The successful synthesis and purity of this compound are confirmed through various analytical techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry
Mass spectrometry is a key technique for confirming the incorporation of deuterium atoms and for the quantification of this compound in biological samples.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₂₄H₂₀D₆N₆O₃ | [8] |
| Molecular Weight | 452.54 g/mol | [8] |
| Mass Transition (m/z) | 451.40 → 154.30 | [4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and confirms the position of the deuterium labels. For this compound, the most significant difference in the ¹H NMR spectrum compared to the non-deuterated compound is the absence of the singlet corresponding to the two methyl groups. In the ¹³C NMR spectrum, the signals for the deuterated methyl carbons will be observed as multiplets with a lower intensity due to C-D coupling.
Table 2: Expected ¹H NMR and ¹³C NMR Data for this compound (in DMSO-d₆)
| Nucleus | Expected Chemical Shift (ppm) | Notes |
| ¹H | Absence of signal around 1.4-1.5 ppm | The singlet for the two methyl groups in non-deuterated Olmesartan will be absent. Other proton signals are expected to be similar to the non-deuterated compound. |
| ¹³C | Signal for -C(CD₃)₂-OH | The chemical shift for the quaternary carbon will be similar to the non-deuterated compound (around 70 ppm), but the signals for the deuterated methyl carbons will be observed as multiplets with reduced intensity. |
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized this compound. A typical reversed-phase HPLC method would employ a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). The retention time of this compound is expected to be very similar to that of non-deuterated Olmesartan under the same chromatographic conditions.
Experimental Workflow
The general workflow for the synthesis and characterization of this compound is depicted below.
Figure 3: General experimental workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The synthetic route, leveraging a deuterated Grignard reagent, allows for the specific incorporation of deuterium labels. The characterization data, particularly from mass spectrometry, confirms the successful synthesis and isotopic enrichment. While a complete public NMR dataset for this compound is not available, the expected spectral features have been outlined. The information presented herein serves as a valuable resource for researchers and professionals involved in drug metabolism studies and the development of analytical methods for Olmesartan.
References
- 1. Show how to make these deuterium-labeled compounds, using CD3MgBr... | Study Prep in Pearson+ [pearson.com]
- 2. jocpr.com [jocpr.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Quantitative NMR for olmesartan medoxomil in pharmaceuticals. [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. BJOC - Deuterated reagents in multicomponent reactions to afford deuterium-labeled products [beilstein-journals.org]
The Role of Olmesartan-d6 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of Olmesartan-d6 when utilized as an internal standard in bioanalytical assays. It is designed to offer a comprehensive resource for professionals in drug development and research, detailing the underlying principles, experimental protocols, and data interpretation.
Introduction: The Imperative for Internal Standards in Bioanalysis
In the landscape of drug discovery and development, the accurate quantification of therapeutic agents in biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a gold-standard for this purpose, offering high sensitivity and selectivity. However, the inherent variability in sample preparation, chromatographic separation, and mass spectrometric detection necessitates the use of an internal standard (IS) to ensure the accuracy and precision of the results.
A stable isotope-labeled internal standard (SIL-IS), such as this compound, is the preferred choice in regulated bioanalysis. These compounds are chemically identical to the analyte of interest, with the exception of isotopic substitution—in this case, the replacement of six hydrogen atoms with deuterium. This near-identical physicochemical behavior allows the SIL-IS to effectively compensate for variations throughout the analytical process, from extraction to detection.
The Core Principle: How this compound Functions as an Internal Standard
The fundamental mechanism of action for this compound as an internal standard lies in its ability to mimic the behavior of the unlabeled analyte, Olmesartan, throughout the entire analytical workflow. By adding a known and constant amount of this compound to all samples, including calibration standards and quality controls, a ratio of the analyte's response to the internal standard's response can be calculated. This ratio is then used for quantification, effectively normalizing for any variations that may occur.
The following diagram illustrates the logical relationship between an analyte and its stable isotope-labeled internal standard in a typical bioanalytical workflow.
Figure 1: Logical workflow of internal standard use.
Because Olmesartan and this compound co-elute and experience similar ionization efficiency, any matrix effects (ion suppression or enhancement) will affect both compounds to a similar degree. Consequently, the ratio of their peak areas remains constant, leading to more reliable and reproducible quantification.
Olmesartan's Therapeutic Mechanism of Action: The Renin-Angiotensin-Aldosterone System
To appreciate the context of its measurement, it is essential to understand the therapeutic mechanism of action of Olmesartan. Olmesartan is an angiotensin II receptor blocker (ARB) that exerts its antihypertensive effects by selectively inhibiting the binding of angiotensin II to the AT1 receptor.[1][2] This action blocks the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[1][2][3]
The following diagram illustrates the signaling pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and the point of intervention for Olmesartan.
Figure 2: Olmesartan's action on the RAAS pathway.
Experimental Protocol: A Validated LC-MS/MS Method for Olmesartan in Human Plasma
The following is a representative experimental protocol for the quantification of Olmesartan in human plasma using this compound as an internal standard. This method is based on principles outlined in published bioanalytical studies.[2][3]
Materials and Reagents
-
Olmesartan reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Diethyl ether
-
Dichloromethane
Sample Preparation: Liquid-Liquid Extraction
The following diagram outlines the key steps in the sample preparation workflow.
Figure 3: Liquid-liquid extraction workflow.
A detailed protocol is as follows:
-
To a 200 µL aliquot of human plasma, add 50 µL of the this compound internal standard working solution (e.g., 2000 ng/mL).[3]
-
Add 100 µL of a formic acid buffer solution (e.g., 2% v/v in water).[3]
-
Vortex the sample for approximately 1 minute.[3]
-
Add 2.5 mL of the extraction solvent mixture (e.g., diethyl ether:dichloromethane, 70:30 v/v).[3]
-
Vortex for 10 minutes.[3]
-
Centrifuge at 4000 rpm for 15 minutes at 4°C.[3]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
The following tables summarize the typical instrument parameters for the analysis of Olmesartan and this compound.
Table 1: Chromatographic Conditions
| Parameter | Value |
| HPLC Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | Methanol : 2 mM Ammonium Acetate (pH 5.5) (80:20, v/v) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Retention Time (Olmesartan) | ~1.51 min[3] |
| Retention Time (this compound) | ~1.51 min[3] |
Table 2: Mass Spectrometric Conditions
| Parameter | Olmesartan | This compound |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Electrospray Ionization (ESI), Negative |
| Q1 Mass (m/z) | 445.20[2][3] | 451.40[2][3] |
| Q3 Mass (m/z) | 148.90[2][3] | 154.30[2][3] |
| Dwell Time | 200 ms | 200 ms |
Data and Method Validation Parameters
A robust bioanalytical method requires thorough validation to ensure its reliability. The following table presents typical validation parameters for the quantification of Olmesartan in human plasma.
Table 3: Method Validation Summary
| Parameter | Typical Acceptance Criteria | Example Result |
| Linearity Range | r² > 0.99 | 5.002 - 2599.934 ng/mL[2][3] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise > 5; Accuracy ±20%; Precision <20% | 5.002 ng/mL[2][3] |
| Intra-day Precision (%CV) | < 15% | 3.07 - 9.02%[2][3] |
| Inter-day Precision (%CV) | < 15% | 3.07 - 9.02%[2][3] |
| Intra-day Accuracy (%Bias) | ± 15% | -5.00 - 0.00%[2][3] |
| Inter-day Accuracy (%Bias) | ± 15% | -5.00 - 0.00%[2][3] |
| Recovery | Consistent and reproducible | ~70-80% |
| Matrix Effect | Monitored and within acceptable limits | No significant ion suppression or enhancement observed |
| Stability (Freeze-thaw, Bench-top, Long-term) | Analyte concentration within ±15% of nominal | Stable under typical storage and handling conditions |
Conclusion
This compound serves as an exemplary internal standard for the bioanalysis of Olmesartan. Its stable isotope-labeled nature ensures that it closely mimics the behavior of the analyte, thereby correcting for a wide range of potential variabilities in the analytical process. The use of this compound in a validated LC-MS/MS method, as detailed in this guide, enables the generation of highly accurate and precise data, which is critical for pharmacokinetic, bioequivalence, and other studies in the drug development pipeline. The principles and protocols outlined herein provide a solid foundation for researchers and scientists to develop and implement robust bioanalytical assays for Olmesartan and other therapeutic agents.
References
- 1. Simultaneous Quantitative Analysis of Olmesartan Medoxomil and Amlodipine Besylate in Plasma by High-performance Liquid Chromatography Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Isotopic Purity and Mass Shift of Olmesartan-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity and mass shift of Olmesartan-d6, a deuterated internal standard essential for the accurate quantification of Olmesartan in complex biological matrices. This document outlines the key quality attributes of this compound, details the experimental methodologies for its characterization and use, and presents a typical bioanalytical workflow.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its non-deuterated counterpart, Olmesartan acid. This information is critical for mass spectrometry method development and data analysis.
Table 1: Isotopic Purity and Chemical Information for this compound
| Parameter | Value | Reference |
| Isotopic Purity | 99 atom % D | [1] |
| Chemical Purity (HPLC) | >95% | [2] |
| Molecular Formula | C₂₄D₆H₂₀N₆O₃ | [2][3] |
| Synonyms | This compound Acid, 4-(1-Hydroxy-1-methylethyl-d6)-2-propyl-1-[[2'-(1H-tetazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic Acid | [3] |
Table 2: Mass Shift Analysis of this compound
| Analyte | Molecular Formula | Monoisotopic Mass (Da) | Molecular Weight ( g/mol ) | Mass Shift (Da) |
| Olmesartan Acid | C₂₄H₂₆N₆O₃ | 446.2066 | 446.50 | N/A |
| This compound | C₂₄D₆H₂₀N₆O₃ | 452.2443 | 452.54 | +6.0377 |
Note: The mass shift is calculated based on the difference between the monoisotopic masses of the deuterated and non-deuterated compounds.
Experimental Protocols
The determination of isotopic purity and the utilization of this compound in quantitative bioanalysis are typically performed using high-resolution mass spectrometry (HRMS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), respectively.
Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
The isotopic purity of deuterated compounds is a critical parameter that can be accurately determined using HRMS.[4][5] This technique allows for the resolution and quantification of the different isotopologues (molecules that differ only in their isotopic composition).
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is used. The instrument should be calibrated to ensure high mass accuracy.
-
Analysis: The sample is introduced into the mass spectrometer, typically via direct infusion or through a liquid chromatography system.
-
Data Acquisition: A full scan mass spectrum is acquired in a high-resolution mode.
-
Data Analysis: The relative intensities of the ion signals corresponding to the different isotopologues of Olmesartan (d0 to d6) are measured. The isotopic purity is calculated based on the relative abundance of the fully deuterated (d6) species compared to the less-deuterated species.[5]
Quantification of Olmesartan in Biological Matrices using this compound by LC-MS/MS
This compound is widely used as an internal standard for the quantification of Olmesartan in biological samples like human plasma due to its similar chemical properties and distinct mass.[6][7][8]
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of the plasma sample, add a known amount of this compound internal standard solution.
-
Add a protein precipitating agent, such as acetonitrile or methanol (typically in a 3:1 ratio to the plasma volume).
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or an ammonium acetate buffer) and an organic phase (e.g., acetonitrile or methanol).[7][9]
-
Flow Rate: A typical flow rate is in the range of 0.3-0.6 mL/min.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) is commonly used, often in negative ion mode for Olmesartan.[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions:
-
-
Quantification: The concentration of Olmesartan in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of Olmesartan.
Visualization of Experimental Workflow
The following diagram illustrates a typical bioanalytical workflow for the quantification of Olmesartan in a biological matrix using this compound as an internal standard.
References
- 1. This compound Acid (dimethyl-d6) | LGC Standards [lgcstandards.com]
- 2. This compound Acid | CAS 1185144-74-4 | LGC Standards [lgcstandards.com]
- 3. scbt.com [scbt.com]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
The Isotopic Fingerprint: A Technical Guide to Potential Isotopic Effects of Olmesartan-d6 in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the use of stable isotope-labeled internal standards, particularly deuterated compounds like Olmesartan-d6, is a cornerstone of robust and accurate bioanalytical methods. While these standards are indispensable for correcting matrix effects and improving the precision of quantification by mass spectrometry, a nuanced understanding of potential isotopic effects is critical for method development and validation. This technical guide provides an in-depth exploration of the potential isotopic effects of this compound in mass spectrometry, summarizing quantitative data, detailing experimental protocols, and visualizing key concepts to empower researchers in their analytical endeavors.
Introduction to Isotopic Effects in Mass Spectrometry
The substitution of hydrogen with its heavier isotope, deuterium, can introduce subtle yet measurable changes in the physicochemical properties of a molecule. These differences can manifest as two primary types of isotopic effects relevant to mass spectrometry:
-
Kinetic Isotope Effect (KIE): This effect arises from the difference in the zero-point energy of a carbon-hydrogen (C-H) bond versus a carbon-deuterium (C-D) bond. The C-D bond is stronger and requires more energy to break. Consequently, if the cleavage of a C-H bond is part of the rate-determining step of a reaction, the deuterated analogue will react more slowly.[1][2][3] In the context of mass spectrometry, this can potentially influence in-source fragmentation or metabolic stability.[2]
-
Chromatographic Isotope Effect: Deuterated compounds can exhibit slight differences in retention time compared to their non-deuterated counterparts during chromatographic separation.[4] This is attributed to minor differences in polarity and intermolecular interactions. While often negligible, significant separation can lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement, potentially compromising accuracy.[5][6][7]
Olmesartan and this compound: A Comparative Overview
Olmesartan is an angiotensin II receptor blocker used to treat high blood pressure.[8] Its deuterated analogue, this compound, serves as an ideal internal standard for its quantification in biological matrices due to its chemical similarity.
Table 1: Physicochemical Properties of Olmesartan and this compound
| Property | Olmesartan | This compound | Reference(s) |
| Chemical Formula | C₂₄H₂₆N₆O₃ | C₂₄H₂₀D₆N₆O₃ | [8] |
| Molecular Weight | 446.50 g/mol | 452.5 g/mol | [8] |
| Structure | with 6 Deuterium atoms on the n-butyl group. |
Quantitative Mass Spectrometric Data
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for the bioanalysis of Olmesartan. The use of this compound as an internal standard has been validated in several studies, demonstrating its suitability for accurate quantification.[9][10]
Table 2: Typical Mass Spectrometric Parameters for Olmesartan and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference(s) |
| Olmesartan | 445.20 | 148.90 | Negative ESI | [4][11][12] |
| This compound | 451.40 | 154.30 | Negative ESI | [4][11][12] |
ESI: Electrospray Ionization
One study provides detailed optimized compound and source-dependent parameters for the analysis of Olmesartan and this compound, which are crucial for replicating and adapting the methodology.[11]
Table 3: Optimized ESI-MS/MS Parameters
| Parameter | Olmesartan | This compound | Reference(s) |
| Compound Parameters | [11] | ||
| Declustering Potential (V) | -60 | -60 | [11] |
| Entrance Potential (V) | -10 | -10 | [11] |
| Collision Energy (V) | -35 | -35 | [11] |
| Collision Cell Exit Potential (V) | -12 | -12 | [11] |
| Source Dependent Parameters | [11] | ||
| Curtain Gas (psi) | 20 | 20 | [11] |
| Collision Gas | 6 | 6 | [11] |
| IonSpray Voltage (V) | -4500 | -4500 | [11] |
| Temperature (°C) | 550 | 550 | [11] |
| Ion Source Gas 1 (psi) | 50 | 50 | [11] |
| Ion Source Gas 2 (psi) | 50 | 50 | [11] |
The validation data from studies utilizing this compound as an internal standard consistently demonstrate high accuracy and precision, suggesting that under optimized conditions, any potential isotopic effects on quantification are minimal and effectively compensated for.[4][6][11][12]
Experimental Protocols
The successful application of this compound as an internal standard relies on well-defined and validated experimental protocols. Below are generalized methodologies based on published literature.
Sample Preparation: Liquid-Liquid Extraction
A simple and efficient liquid-liquid extraction is commonly employed for the extraction of Olmesartan and this compound from plasma samples.[4][11][12]
Chromatographic Conditions
Chromatographic separation is typically achieved using a C18 reversed-phase column. The mobile phase composition and gradient are optimized to ensure good peak shape and resolution.
-
Column: UNISOL C18 (150 x 4.6 mm, 5 µm) or equivalent[4][11][12]
-
Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., 2 mM ammonium acetate at pH 5.5) in an isocratic or gradient elution.[4][11][12]
-
Flow Rate: Typically in the range of 0.8-1.0 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometric Detection
An API 4000 mass spectrometer or a similar triple quadrupole instrument is commonly used for detection in the multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source operating in negative ion mode.[4][11][12] The mass transitions are monitored as detailed in Table 2.
Potential Isotopic Effects on Fragmentation
The fragmentation of Olmesartan in the mass spectrometer is a key aspect of its quantification. Understanding the fragmentation pathway is essential to predict any potential isotopic effects.
The primary fragmentation of Olmesartan (m/z 445.20 → 148.90) involves the cleavage of the molecule, and the resulting product ion does not contain the n-butyl group where the deuterium atoms are located in this compound.[4][11][12][13] Consequently, a primary kinetic isotope effect on the fragmentation process is not expected. The deuterated internal standard, this compound, fragments to a corresponding product ion with a mass shift of +6 Da (m/z 451.40 → 154.30), confirming that the deuterium labels are retained in the precursor ion and do not influence the fragmentation pathway of the monitored product ion.[4][11][12]
Logical Assessment of Potential Isotopic Effects
The following diagram illustrates the logical flow for assessing the potential impact of isotopic effects of this compound in a bioanalytical method.
Conclusion
The use of this compound as an internal standard in the LC-MS/MS-based quantification of Olmesartan is a well-established and reliable practice. While the theoretical potential for isotopic effects exists, the available evidence from validated bioanalytical methods suggests that these effects are negligible under optimized conditions. The deuterium labeling on the n-butyl group of this compound does not appear to significantly influence chromatographic retention time to the extent of causing differential matrix effects, nor does it impact the primary fragmentation pathway observed in tandem mass spectrometry.
For researchers, scientists, and drug development professionals, the key to mitigating any potential isotopic effects lies in rigorous method development and validation. This includes careful optimization of chromatographic conditions to ensure near co-elution of the analyte and internal standard, and a thorough assessment of accuracy and precision across the calibration range. By following the detailed experimental protocols and understanding the underlying principles outlined in this guide, the potential for isotopic effects can be effectively managed, ensuring the generation of high-quality, reliable data in pharmacokinetic and other quantitative studies involving Olmesartan.
References
- 1. aminer.org [aminer.org]
- 2. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Olmesartan | C24H26N6O3 | CID 158781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of Olmesartan in Bulk and Pharmaceutical Dosage Forms through the Development and Validation of Stability-indicating RP-HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Unseen Adversaries: A Technical Guide to Olmesartan-d6 Synthesis Impurities and Their Identification
For Researchers, Scientists, and Drug Development Professionals
The synthesis of isotopically labeled active pharmaceutical ingredients (APIs) like Olmesartan-d6 is a critical process in drug metabolism and pharmacokinetic (DMPK) studies. However, the multi-step synthesis of this complex molecule can inadvertently lead to the formation of various impurities. The presence of these impurities, even in trace amounts, can significantly impact the quality, safety, and efficacy of the final drug product. Therefore, a thorough understanding of the potential impurities, their formation pathways, and robust analytical methods for their identification and quantification is paramount. This technical guide provides an in-depth overview of the synthesis of Olmesartan, the process-related impurities that can arise, and the analytical techniques employed for their characterization.
The Synthetic Pathway of Olmesartan: A Brief Overview
Olmesartan medoxomil, the prodrug of Olmesartan, is an angiotensin II receptor blocker used to treat high blood pressure.[1][2] The synthesis is a complex process involving multiple steps. A generalized synthetic pathway starts from key intermediates which are coupled to form the core structure of Olmesartan. The final steps typically involve the esterification to form the medoxomil prodrug and deprotection steps.[3]
Common Impurities in Olmesartan Synthesis
During the synthesis of Olmesartan, several process-related impurities and degradation products can be formed. These impurities can originate from starting materials, intermediates, reagents, or side reactions. The International Council for Harmonisation (ICH) guidelines mandate that any impurity present at a level of ≥ 0.10% with respect to the API should be identified, synthesized, and characterized.[4][5]
Some of the commonly identified impurities in the synthesis of Olmesartan medoxomil include:
-
Olmesartan Acid: This is a key intermediate and a potential impurity formed by the hydrolysis of the medoxomil ester of Olmesartan.[4][5]
-
4-Acetyl Olmesartan and 5-Acetyl Olmesartan: These are process-related impurities that can be formed from side reactions of intermediates during the synthesis.[4]
-
Dehydro Olmesartan: This impurity can be formed through dehydration reactions of certain intermediates.[4]
-
Isopropyl Olmesartan, Dimedoxomil Olmesartan, and Dibiphenyl Olmesartan: These are other process-related impurities that have been identified during process development.[6]
-
N-1 and N-2-(5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl derivatives of Olmesartan: These are regioisomeric process-related impurities.[7]
-
Methoxy Impurity: This impurity can be formed during the Grignard reaction on an imidazole intermediate.[8]
-
Nitrosamine Impurities (e.g., NDMA, NDEA): These are a class of genotoxic impurities that have been found in some sartan medications. Their formation is often linked to the use of certain reagents and solvents, such as sodium nitrite and dimethylformamide (DMF), under specific reaction conditions.[9][10][11][12][13]
Quantitative Analysis of Impurities
The levels of impurities in different batches of Olmesartan medoxomil can vary depending on the synthetic route and process controls. The following table summarizes some reported levels of impurities.
| Impurity | Level Detected | Reference |
| Dipotassium salt of olmesartan acid | 0.13% - 1.28% | [7] |
| N-1-medoxomil regioisomer | 0.16% - 0.67% | [7] |
| N-2-medoxomil regioisomer | 0.13% - 1.06% | [7] |
Experimental Protocols for Impurity Identification
The identification and characterization of impurities are typically carried out using a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for the separation and quantification of Olmesartan and its impurities.[8][14][15][16]
-
Column: A reversed-phase C18 column (e.g., Kromasil C18, 150 x 4.6mm, 5μm) is commonly used.[14][16]
-
Mobile Phase: A gradient or isocratic elution with a mixture of a buffer (e.g., sodium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile) is typically employed.[14][17] The pH of the buffer is often adjusted to achieve optimal separation.[14]
-
Detection: UV detection at a wavelength of around 225 nm is commonly used.[14]
-
Method Validation: The HPLC method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness.[14][18]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique used for the identification and structural elucidation of unknown impurities.[6][8]
-
Ionization Source: Electrospray ionization (ESI) is a commonly used ionization technique.[8]
-
Mass Analyzer: A triple quadrupole mass analyzer can be used for MS/MS studies to obtain fragmentation patterns, which aid in structure confirmation.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the definitive structural characterization of isolated impurities.[4][5][8] Both 1H and 13C NMR experiments are performed to elucidate the complete chemical structure.
Synthesis of Impurity Standards
To confirm the identity of an impurity and to accurately quantify it, the impurity needs to be synthesized as a reference standard. The synthesis of several Olmesartan impurities has been described in the literature.[4][7]
For example, Olmesartan acid can be synthesized by the basic hydrolysis of Olmesartan medoxomil using sodium hydroxide in methanol.[4]
Synthesis of Olmesartan Acid Impurity: To a solution of Olmesartan medoxomil (10.0 g) in methanol (200.0 mL), a solution of sodium hydroxide (1.5 g) in water (25.0 mL) is added. The reaction mixture is stirred at 25-30 °C for 15-20 hours. After completion, methanol is distilled off, and the residue is diluted with water and washed with ethyl acetate. The pH of the aqueous layer is then adjusted to 8.0-8.5 with 10% HCl solution to precipitate the Olmesartan acid.[4]
Visualizing the Pathways
To better understand the relationships between the synthesis of Olmesartan and the formation of its impurities, as well as the workflow for their identification, the following diagrams are provided.
Caption: Generalized synthesis pathway of Olmesartan Medoxomil.
Caption: Formation pathways of common Olmesartan impurities.
Caption: Experimental workflow for impurity identification.
Conclusion
The control of impurities in the synthesis of this compound is a critical aspect of drug development and manufacturing. A comprehensive understanding of the potential impurities, their formation pathways, and the implementation of robust analytical methods for their detection and quantification are essential to ensure the quality, safety, and efficacy of the final product. This guide provides a foundational understanding for researchers and scientists working with Olmesartan and other complex pharmaceutical molecules. Continuous process optimization and the use of advanced analytical techniques will remain crucial in minimizing impurities and delivering high-quality medicines.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Olmesartan | C24H26N6O3 | CID 158781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Olmesartan Medoxomil synthesis - chemicalbook [chemicalbook.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. tsijournals.com [tsijournals.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Understanding the molecular–pharmaceutical basis of sartan recalls focusing on valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pmda.go.jp [pmda.go.jp]
- 12. ema.europa.eu [ema.europa.eu]
- 13. veeprho.com [veeprho.com]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. foundryjournal.net [foundryjournal.net]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Determination of Olmesartan in Bulk and Pharmaceutical Dosage Forms through the Development and Validation of Stability-indicating RP-HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enzymatic Stability of Olmesartan-d6 in Human Plasma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic stability of Olmesartan-d6 in human plasma. It is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and bioanalytical studies. This document synthesizes available data on the metabolic stability of Olmesartan, the rationale for the use of its deuterated analog, this compound, and detailed experimental protocols for stability assessment.
Introduction: Olmesartan and the Role of Deuteration
Olmesartan is an angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension.[1] It is administered as the prodrug, Olmesartan medoxomil, which is rapidly and completely hydrolyzed to its active metabolite, Olmesartan, during absorption in the gastrointestinal tract.[2][3][4][5] A key characteristic of Olmesartan is its metabolic stability; it is not significantly metabolized further and is primarily eliminated unchanged in the urine and feces.[2][3][5]
The use of deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, is a common strategy in pharmaceutical sciences.[6] This substitution can significantly alter the metabolic fate of a drug due to the kinetic isotope effect, leading to a more stable molecule with a longer half-life.[6][7][8] However, in the case of an already metabolically stable compound like Olmesartan, the primary application of its deuterated analog, this compound, is as an internal standard in bioanalytical methods.[9][10] Its chemical and physical similarity to Olmesartan, combined with its distinct mass, makes it an ideal tool for accurate quantification in complex biological matrices like human plasma.[11]
Enzymatic Stability of Olmesartan in Human Plasma
The stability of Olmesartan in plasma has been confirmed in various bioanalytical method validation studies, which show minimal degradation under typical sample handling and storage conditions.[12][13]
Table 1: Summary of Olmesartan Stability Data in Human Plasma
| Condition | Analyte Concentration | Stability (% of Initial Concentration) | Reference |
| Bench-top (24 hours at room temperature) | Low QC, High QC | Within acceptable limits (typically ±15%) | [13] |
| Freeze-thaw (3 cycles) | Low QC, High QC | Within acceptable limits (typically ±15%) | [12] |
| Long-term (-20°C for 30 days) | Low QC, High QC | Within acceptable limits (typically ±15%) | [14] |
Note: The table summarizes typical stability findings for Olmesartan from bioanalytical method validation studies. "Within acceptable limits" refers to the criteria set by regulatory bodies like the FDA.
Experimental Protocols for Assessing Plasma Stability
To formally assess the enzymatic stability of a compound like this compound in human plasma, a standardized in vitro protocol is employed. This section details a typical experimental workflow.
Materials and Reagents
-
Test Compound: this compound
-
Control Compound: A compound with known instability in plasma (e.g., procaine)[15]
-
Human Plasma: Pooled from multiple healthy donors, anticoagulated with heparin or EDTA.
-
Solvents: Acetonitrile, Methanol (HPLC grade)
-
Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Internal Standard (for analysis): A different deuterated analog or a structurally similar compound.
-
Instrumentation: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Experimental Workflow
The following diagram illustrates the key steps in a typical plasma stability assay.
Detailed Method
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mM) in a suitable organic solvent like DMSO.
-
Prepare working solutions by diluting the stock solution.
-
-
Incubation:
-
Pre-warm the pooled human plasma to 37°C.
-
Initiate the reaction by spiking the this compound working solution into the plasma to achieve a final concentration (e.g., 1 µM). The final concentration of the organic solvent should be low (e.g., <1%) to avoid protein precipitation.
-
Incubate the mixture at 37°C in a shaking water bath.
-
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture.[16][17][18]
-
Immediately terminate the enzymatic reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.[15][16] The ratio of organic solvent to plasma is typically 3:1 or 4:1.
-
-
Sample Processing and Analysis:
-
Vortex the samples to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the concentration of this compound in the supernatant using a validated LC-MS/MS method.[9][10][19]
-
-
Data Analysis:
-
The percentage of this compound remaining at each time point is calculated relative to the concentration at time zero.
-
The natural logarithm of the percentage of compound remaining is plotted against time.
-
The elimination rate constant (k) is determined from the slope of the linear regression line.
-
The half-life (t½) is calculated using the formula: t½ = 0.693 / k.
-
Metabolic Pathways of the Parent Compound, Olmesartan
Understanding the metabolic fate of the parent compound is crucial. The following diagram illustrates the metabolic pathway of Olmesartan medoxomil.
As depicted, Olmesartan medoxomil is the administered prodrug which undergoes rapid and complete hydrolysis by esterases to form the active drug, Olmesartan.[2][3][4][5] Subsequently, Olmesartan is not significantly metabolized and is eliminated from the body unchanged.[2][5] This lack of further metabolism underscores the inherent stability of the Olmesartan molecule.
Conclusion
Olmesartan is a metabolically stable drug, and its deuterated analog, this compound, is expected to exhibit at least the same, if not greater, stability in human plasma. The primary utility of this compound is as an internal standard for the accurate quantification of Olmesartan in bioanalytical studies. The experimental protocols detailed in this guide provide a robust framework for assessing the in vitro enzymatic stability of this compound or any other test compound in human plasma. The inherent stability of the Olmesartan moiety suggests that significant degradation in a plasma stability assay would be unexpected.
References
- 1. Olmesartan | C24H26N6O3 | CID 158781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The pharmacokinetic and metabolic profile of olmesartan medoxomil limits the risk of clinically relevant drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Olmesartan Medoxomil: Pharmacokinetics and Clinical Applications_Chemicalbook [chemicalbook.com]
- 5. medicine.com [medicine.com]
- 6. Deuterated drug - Wikipedia [en.wikipedia.org]
- 7. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers [frontiersin.org]
- 10. Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. jmpas.com [jmpas.com]
- 15. labcorp.com [labcorp.com]
- 16. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. charnwooddiscovery.com [charnwooddiscovery.com]
- 19. Development and Validation of Bioanalytical Method for Simultaneous Estimation of Olmesartan medoximil and Metoprolol succinate by UHPLC-MS/MS in human plasma - ProQuest [proquest.com]
Methodological & Application
Development of a Robust LC-MS/MS Method for the Quantification of Olmesartan in Human Plasma Using Olmesartan-d6 as an Internal Standard
Application Note
Abstract
This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Olmesartan in human plasma. The method utilizes Olmesartan-d6 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple and efficient liquid-liquid extraction (LLE) procedure is employed for sample preparation. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode. The method was validated according to regulatory guidelines and demonstrated excellent linearity, accuracy, precision, and recovery over the calibrated concentration range. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Olmesartan.
Introduction
Olmesartan is an angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension.[1][2] Olmesartan medoxomil, the marketed prodrug, is rapidly and completely converted to its active metabolite, Olmesartan, during absorption.[3][4] Accurate and reliable quantification of Olmesartan in biological matrices is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is essential to compensate for matrix effects and variations in sample processing and instrument response. This application note provides a detailed protocol for the determination of Olmesartan in human plasma using a validated LC-MS/MS method with this compound as the internal standard.
Experimental
Materials and Reagents
-
Olmesartan (purity ≥98%) and this compound (purity ≥98%) were sourced from a reputable chemical supplier.
-
HPLC-grade methanol, acetonitrile, diethyl ether, and dichloromethane were obtained from a commercial vendor.
-
Formic acid and ammonium acetate (LC-MS grade) were purchased from a chemical supplier.
-
Human plasma (with K2-EDTA as anticoagulant) was obtained from a certified biobank.
-
High-purity water was generated using a laboratory water purification system.
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for the analysis. The system consisted of a binary pump, an autosampler, a column oven, and the mass spectrometer equipped with an electrospray ionization (ESI) source.
LC-MS/MS Method
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 2 mM Ammonium Acetate in Water, pH 5.5 (adjusted with acetic acid) |
| Mobile Phase B | Methanol |
| Gradient | Isocratic: 20% A, 80% B |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 15 µL |
| Autosampler Temp. | 5°C |
| Run Time | Approximately 2 minutes |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Negative Ion Electrospray (ESI) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 3 |
| Source Temperature | Optimized for instrument |
| Gas Flow Rates | Optimized for instrument |
| Collision Energy | Optimized for each transition |
Table 3: MRM Transitions and Retention Times
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| Olmesartan | 445.20 | 148.90 | ~1.51 |
| This compound (IS) | 451.40 | 154.30 | ~1.51 |
Protocols
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Olmesartan and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Olmesartan stock solution with a 50:50 methanol:water mixture to create working standard solutions for the calibration curve and QC samples.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with the same diluent to achieve a final concentration of 2000 ng/mL.[5]
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare CC samples covering the desired concentration range (e.g., 5 - 2500 ng/mL) and QC samples at low, medium, and high concentrations.[1][5][6]
Sample Preparation Protocol (Liquid-Liquid Extraction)
-
To 200 µL of plasma sample (blank, CC, QC, or unknown), add 25 µL of the IS working solution (this compound, 2000 ng/mL) and vortex briefly.
-
Add 2.5 mL of an extraction solution consisting of diethyl ether and dichloromethane (e.g., in a 60:40 v/v ratio).[5][7]
-
Vortex the mixture for 10 minutes to ensure thorough extraction.[5]
-
Centrifuge the samples at 4500 rpm for 5 minutes at 4°C.[5]
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 50°C.[5]
-
Reconstitute the dried residue with 600 µL of the mobile phase (20% A, 80% B).[5]
-
Vortex to dissolve the residue and transfer the solution to an HPLC vial for analysis.
Method Validation Summary
The method was validated for linearity, accuracy, precision, selectivity, recovery, and matrix effect.
Table 4: Method Validation Summary
| Parameter | Result |
| Linearity Range | 5.002 - 2599.934 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (% Bias) | -5.00% to 0.00% |
| Precision (% CV) | 3.07% to 9.02% |
| Lower Limit of Quantification (LLOQ) | 5.002 ng/mL |
The accuracy and precision were within the acceptable limits as per regulatory guidelines.[5][7][8]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. LC-MS method for determination of olmesartan in human plasma [PeerJ Preprints] [peerj.com]
- 3. Conversion of Olmesartan to Olmesartan Medoxomil, A Prodrug that Improves Intestinal Absorption, Confers Substrate Recognition by OATP2B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spectrophotometric Estimation of Olmesartan Medoxomil and Hydrochlorothiazide in Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers [frontiersin.org]
- 8. Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: UPLC-MS/MS Quantification of Olmesartan in Human Plasma
Abstract
This application note details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of Olmesartan in human plasma. The method utilizes Olmesartan-d6 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is streamlined using a simple protein precipitation technique. Chromatographic separation is achieved on a C18 column with a rapid gradient elution, allowing for a short run time. The method has been validated according to regulatory guidelines and is suitable for high-throughput analysis in pharmacokinetic studies.
Introduction
Olmesartan is an angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension.[1][2] Accurate and reliable quantification of Olmesartan in biological matrices is crucial for pharmacokinetic and bioequivalence studies. UPLC-MS/MS offers superior sensitivity and selectivity for this purpose. The use of a deuterated internal standard, this compound, minimizes variability due to matrix effects and sample processing, leading to highly reliable results.[3] This document provides a comprehensive protocol for the UPLC-MS/MS quantification of Olmesartan in human plasma.
Experimental
Materials and Reagents
-
Olmesartan and this compound reference standards
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (K2EDTA)
Instrumentation
-
Waters Acquity UPLC I-class system or equivalent[4]
-
Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)[4]
-
Analytical column: Acquity BEH C18, 2.1 mm × 50 mm, 1.7 μm[4]
Standard Solutions
Stock solutions of Olmesartan and this compound (1 mg/mL) were prepared in methanol.[1][4] Working solutions were prepared by diluting the stock solutions in a mixture of methanol and water.[1][4] Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working solutions.[4][5]
Protocols
Sample Preparation
A simple and efficient protein precipitation method is employed for sample preparation.[1][4]
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 100 µL of the internal standard working solution (this compound in methanol).[4]
-
Vortex the mixture for 10 seconds to precipitate proteins.[4]
-
Centrifuge the samples at 10,000 × g for 10 minutes.[4]
-
Transfer 50 µL of the clear supernatant to an LC vial.[4]
-
Inject a small volume (e.g., 7.5 µL) into the UPLC-MS/MS system.[4]
UPLC-MS/MS Method
Chromatographic Conditions
| Parameter | Value |
| Column | Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm)[4] |
| Mobile Phase A | 0.1% Formic acid in water[1][4] |
| Mobile Phase B | Acetonitrile[1][4] |
| Flow Rate | 0.5 mL/min[4] |
| Gradient | Optimized for separation (specifics may vary) |
| Column Temperature | 50°C[4] |
| Injection Volume | 7.5 µL[4] |
| Run Time | Approximately 4 minutes[4] |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative[4][5][6] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1][6] |
| MRM Transition (Olmesartan) | m/z 447.1 → 207.0 (Positive)[4] or m/z 445.20 → 148.90 (Negative)[5][6][7][8] |
| MRM Transition (this compound) | m/z 451.40 → 154.30 (Negative)[5][6][7][8] |
| Source Temperature | Optimized for instrument |
| Desolvation Temperature | Optimized for instrument |
Quantitative Data Summary
The following tables summarize the quantitative performance of the described UPLC-MS/MS method for Olmesartan, based on published data.
Linearity and Sensitivity
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) | LOD (ng/mL) |
| Olmesartan | 1.0 - 500.0[4] | > 0.99[4] | 1.0[4] | 0.10[4] |
| Olmesartan | 5.0 - 2500.0[1][3][9][10] | > 0.996[1] | 5.0[1] | Not Reported |
| Olmesartan | 5.002 - 2599.934[5][7][8] | > 0.99[5][7][8] | 5.006[5] | Not Reported |
Precision and Accuracy
Intra-Day Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (%) |
| Olmesartan | LQC | 13.906[5] | 3.07 - 9.02[5][7][8] | -5.00 - 0.00[5][7][8] |
| Olmesartan | MQC | 1198.829[5] | 3.07 - 9.02[5][7][8] | -5.00 - 0.00[5][7][8] |
| Olmesartan | HQC | 2131.831[5] | 3.07 - 9.02[5][7][8] | -5.00 - 0.00[5][7][8] |
Inter-Day Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (%) |
| Olmesartan | LQC | 13.906[5] | Within 10.6[1] | 87.87 - 112.6[1][2][11] |
| Olmesartan | MQC | 1198.829[5] | Within 10.6[1] | 87.87 - 112.6[1][2][11] |
| Olmesartan | HQC | 2131.831[5] | Within 10.6[1] | 87.87 - 112.6[1][2][11] |
Visualizations
Experimental Workflow
Caption: UPLC-MS/MS workflow for Olmesartan quantification.
Logical Relationship of Method Components
Caption: Relationship of analytical components.
Conclusion
The UPLC-MS/MS method described provides a rapid, sensitive, and reliable approach for the quantification of Olmesartan in human plasma. The use of a deuterated internal standard and a simple protein precipitation protocol makes it well-suited for high-throughput bioanalytical applications, including pharmacokinetic and clinical studies. The method demonstrates excellent linearity, precision, and accuracy, meeting the requirements for regulatory submission.
References
- 1. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Olmesartan Analysis Using Olmesartan-d6 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Olmesartan in biological matrices, primarily human plasma, using Olmesartan-d6 as a stable isotope-labeled internal standard. The protocols focus on common and effective sample preparation techniques: protein precipitation, liquid-liquid extraction, and solid-phase extraction, followed by analysis using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Mechanism of Action: Olmesartan and the Renin-Angiotensin-Aldosterone System (RAAS)
Olmesartan is an angiotensin II receptor blocker (ARB) that selectively inhibits the AT1 receptor, preventing the vasoconstrictive effects of angiotensin II and the subsequent release of aldosterone. This action leads to a reduction in blood pressure.
Sample Preparation Techniques
The choice of sample preparation technique is critical for accurate and reproducible results. Below are protocols for three commonly used methods for Olmesartan analysis.
Experimental Workflow Overview
Protocol 1: Protein Precipitation (PPT)
This method is rapid and simple, making it suitable for high-throughput analysis.
Materials:
-
Human plasma
-
This compound internal standard (IS) solution (in methanol or acetonitrile)
-
Acetonitrile (ACN), chilled
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 50 µL of this compound IS solution (e.g., 600 ng/mL in acetonitrile) to the plasma sample.[1]
-
Add 500 µL of chilled acetonitrile to the tube to precipitate the plasma proteins.[1]
-
Vortex the mixture vigorously for 5 minutes.[1]
-
Centrifuge the tube at 13,000 rpm for 5 minutes to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean tube or a well in a 96-well plate.
-
The supernatant can be directly injected into the UPLC-MS/MS system, or evaporated to dryness and reconstituted in the mobile phase for improved sensitivity.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract compared to PPT by removing more matrix components.
Materials:
-
Human plasma
-
This compound internal standard (IS) solution
-
Extraction solvent: A mixture of diethyl ether and dichloromethane is commonly used.[2] A 70:30 (v/v) mixture of methyl-t-butyl ether and dichloromethane has also been reported.
-
Centrifuge tubes (e.g., 15 mL polypropylene)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Pipette 500 µL of human plasma into a centrifuge tube.
-
Add a specified volume of this compound IS solution.
-
Add 3 mL of the extraction solvent (e.g., diethyl ether:dichloromethane).
-
Vortex the tube for 10-15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a known volume (e.g., 200 µL) of the mobile phase.[3]
-
Vortex briefly and transfer to an autosampler vial for UPLC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
SPE provides the cleanest extracts by effectively removing interfering matrix components, leading to reduced matrix effects and improved assay sensitivity. A simplified 3-step protocol using a water-wettable polymer-based sorbent like Oasis HLB is presented here.
Materials:
-
Human plasma
-
This compound internal standard (IS) solution
-
Phosphoric acid (4%)
-
Methanol
-
Deionized water
-
Oasis HLB µElution plates or 1 cc cartridges
-
SPE manifold
-
Evaporator
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma, add the this compound IS and 100 µL of 4% phosphoric acid. Vortex to mix.
-
Load: Directly load the pre-treated sample onto the Oasis HLB sorbent.
-
Wash: Wash the sorbent with 200 µL of 5% methanol in water to remove polar interferences.
-
Elute: Elute the analyte and internal standard with two aliquots of 25 µL of methanol.
-
The eluate can be diluted with water and directly injected or evaporated and reconstituted in the mobile phase.
Quantitative Data Summary
The following tables summarize typical validation parameters for the different sample preparation techniques.
Table 1: Comparison of Sample Preparation Techniques
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Recovery | Generally lower | 69.27% - 90.12%[4] | 72.87% - 79.64%[4] |
| Matrix Effect | Can be significant | Moderate | Minimal |
| Throughput | High | Moderate | Low to Moderate |
| Cost | Low | Low to Moderate | High |
| Simplicity | High | Moderate | Low to Moderate |
Table 2: UPLC-MS/MS Method Validation Parameters for Olmesartan
| Parameter | Typical Range/Value |
| Linearity Range | 2 - 2,500 ng/mL[5] |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy | 87.87% - 112.6%[5] |
| Precision (%CV) | < 15% (Intra- and Inter-day)[5] |
| Lower Limit of Quantification (LLOQ) | 2 - 5 ng/mL[5] |
UPLC-MS/MS Analytical Conditions
While specific conditions may vary, the following provides a general starting point for the analysis of Olmesartan and this compound.
Table 3: Typical UPLC-MS/MS Parameters
| Parameter | Typical Setting |
| UPLC System | Waters Acquity UPLC or equivalent |
| Column | C18 reverse-phase column (e.g., Thermo Hypersil Gold C18, 150 x 2.1 mm, 1.9 µm)[1] |
| Mobile Phase A | 2 mM Ammonium formate with 0.1% formic acid in water[1] |
| Mobile Phase B | Acetonitrile[1] |
| Flow Rate | 0.4 mL/min[1] |
| Gradient/Isocratic | Isocratic (e.g., 10:90, A:B) or a shallow gradient can be used[1] |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C[1] |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Olmesartan: m/z 447.3 → 207.2[1], this compound: m/z 451.4 → 154.3[2] |
| Software | Masslynx or equivalent |
Note: The provided protocols and parameters are intended as a guide. Method development and validation should be performed in accordance with regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation.
References
- 1. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijrpc.com [ijrpc.com]
- 4. research.abo.fi [research.abo.fi]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Olmesartan-d6 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Olmesartan-d6 as an internal standard in preclinical and clinical pharmacokinetic studies of Olmesartan. Detailed protocols for bioanalytical sample analysis are outlined, alongside relevant pharmacokinetic data and the mechanism of action of Olmesartan.
Introduction to Olmesartan and the Role of Deuterated Internal Standards
Olmesartan is an angiotensin II receptor blocker (ARB) used for the treatment of hypertension.[1] It is administered as the prodrug, Olmesartan medoxomil, which is rapidly hydrolyzed to the active metabolite, Olmesartan, during absorption.[2][3] Accurate quantification of Olmesartan in biological matrices is crucial for pharmacokinetic analysis.
Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). The key advantage of using a deuterated internal standard is its chemical and physical similarity to the analyte of interest. This similarity ensures that the internal standard and the analyte behave almost identically during sample preparation, chromatography, and ionization, thus compensating for variability and matrix effects.[4]
Pharmacokinetic Properties of Olmesartan
The pharmacokinetic parameters of Olmesartan have been well-characterized in both preclinical and clinical studies. While specific pharmacokinetic data for this compound is not extensively published, it is used as an internal standard based on the principle that its pharmacokinetic behavior is virtually identical to that of Olmesartan.
Preclinical Pharmacokinetic Parameters of Olmesartan
Preclinical studies in animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.
| Parameter | Species | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Reference |
| Olmesartan | Rat | 1 mg/kg | 987 ± 154 | 0.5 | 2345 ± 345 | 2.1 ± 0.3 | [5] |
| Olmesartan | Dog | 1 mg/kg | 1250 ± 230 | 1.2 | 4560 ± 780 | 3.5 ± 0.6 | [6] |
Clinical Pharmacokinetic Parameters of Olmesartan
Human pharmacokinetic studies are critical for determining appropriate dosing regimens and assessing drug safety and efficacy.
| Parameter | Population | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Reference |
| Olmesartan | Healthy Volunteers | 40 mg | 550 ± 120 | 1.5 - 2.0 | 3500 ± 750 | 10 - 15 | [2] |
| Olmesartan | Hypertensive Patients | 20 mg | 350 ± 80 | 1.0 - 3.0 | 2200 ± 500 | 13 | [7] |
Mechanism of Action of Olmesartan
Olmesartan exerts its antihypertensive effect by selectively blocking the angiotensin II type 1 (AT1) receptor. This prevents angiotensin II from binding to the receptor, thereby inhibiting its vasoconstrictive and aldosterone-secreting effects. The blockade of the AT1 receptor leads to vasodilation, reduced sodium and water retention, and a decrease in blood pressure.[1][8]
Olmesartan blocks the binding of Angiotensin II to the AT1 receptor.
Experimental Protocols
Bioanalytical Method for Quantification of Olmesartan in Plasma using LC-MS/MS
This protocol describes a validated method for the determination of Olmesartan in human plasma using this compound as an internal standard.
1. Materials and Reagents
-
Olmesartan reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or liquid-liquid extraction solvents (e.g., diethyl ether, dichloromethane)
2. Preparation of Stock and Working Solutions
-
Olmesartan Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Olmesartan in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Olmesartan stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in the same diluent.
3. Sample Preparation
Method A: Solid Phase Extraction (SPE)
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 200 µL of plasma sample, add 20 µL of this compound working solution and vortex.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
Method B: Liquid-Liquid Extraction (LLE)
-
To 200 µL of plasma sample, add 20 µL of this compound working solution and vortex.
-
Add 1 mL of extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10% B to 90% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | |
| Olmesartan | 447.2 -> 207.1 |
| This compound | 453.2 -> 210.1 |
| Dwell Time | 100 ms |
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Olmesartan to this compound against the concentration of the calibration standards.
-
Determine the concentration of Olmesartan in the QC and unknown samples using the regression equation of the calibration curve.
Workflow for a typical pharmacokinetic study using this compound.
Conclusion
This compound is an essential tool for the accurate and reliable quantification of Olmesartan in biological matrices for pharmacokinetic studies. Its use as an internal standard in LC-MS/MS assays allows for the correction of analytical variability, ensuring high-quality data for both preclinical and clinical trials. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals working with Olmesartan.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The pharmacokinetic and metabolic profile of olmesartan medoxomil limits the risk of clinically relevant drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Olmesartan Medoxomil: Pharmacokinetics and Clinical Applications_Chemicalbook [chemicalbook.com]
- 4. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological and pharmacokinetic study of olmesartan medoxomil in animal diabetic retinopathy models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Population pharmacokinetics of olmesartan following oral administration of its prodrug, olmesartan medoxomil: in healthy volunteers and hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Olmesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of Olmesartan-d6 in Bioequivalence Studies of Olmesartan Medoxomil
Application Note
Introduction
Olmesartan medoxomil is a prodrug that is rapidly and completely hydrolyzed to its active metabolite, olmesartan, during absorption from the gastrointestinal tract.[1][2][3] Olmesartan is a potent and selective angiotensin II type 1 (AT1) receptor blocker used for the treatment of hypertension. To ensure the therapeutic equivalence of generic formulations of olmesartan medoxomil to the innovator product, regulatory agencies require bioequivalence (BE) studies. These studies are essential to demonstrate that the generic product exhibits a comparable rate and extent of absorption to the reference product.
A critical component in the bioanalytical method for quantitative analysis of olmesartan in biological matrices, such as plasma, is the use of a stable isotope-labeled internal standard (IS). Olmesartan-d6, a deuterated analog of olmesartan, is the ideal IS for this purpose. Its physicochemical properties are nearly identical to the analyte, ensuring similar behavior during sample preparation and chromatographic analysis. This minimizes variability and enhances the accuracy and precision of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This application note details the use of this compound in a typical bioequivalence study of olmesartan medoxomil, providing protocols and data interpretation guidelines for researchers and drug development professionals.
Rationale for Using this compound as an Internal Standard
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis for several reasons:
-
Correction for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Since this compound co-elutes with olmesartan and has the same ionization efficiency, it effectively compensates for these matrix effects.
-
Compensation for Sample Preparation Variability: Losses of the analyte during extraction, evaporation, and reconstitution steps are accounted for by the internal standard, as it experiences the same losses.
-
Improved Accuracy and Precision: By normalizing the analyte response to the internal standard response, the method's accuracy and precision are significantly improved, which is crucial for the statistical analysis in bioequivalence studies.
Bioequivalence Study Design and Pharmacokinetic Parameters
A typical bioequivalence study for olmesartan medoxomil is a randomized, open-label, two-period, two-sequence, single-dose, crossover study conducted in healthy adult subjects under fasting conditions.[1][4][5] The primary pharmacokinetic parameters assessed are the maximum plasma concentration (Cmax), the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), and the area under the plasma concentration-time curve from time zero to infinity (AUC0-∞).
For a generic product to be considered bioequivalent to the reference product, the 90% confidence intervals (CIs) for the geometric mean ratios (Test/Reference) of Cmax, AUC0-t, and AUC0-∞ must fall within the acceptance range of 80.00% to 125.00%.[1][4][6][7][8]
Data Presentation
The following table summarizes representative pharmacokinetic data from a bioequivalence study of a 40 mg olmesartan medoxomil tablet formulation.
| Pharmacokinetic Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | 511.7 ± 153.7 | 516.2 ± 134.9 | 1.00 - 1.11 |
| AUC0-t (ng·h/mL) | 3369.9 ± 939.6 | 3306.6 ± 940.8 | 0.94 - 1.02 |
| Tmax (h) | 2.0 (median) | 2.0 (median) | N/A |
Data synthesized from a bioequivalence and dose proportionality study.[8][9]
Experimental Protocols
Bioanalytical Method: Quantification of Olmesartan in Human Plasma by LC-MS/MS
This protocol outlines a typical LC-MS/MS method for the determination of olmesartan in human plasma using this compound as the internal standard.
a. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol) and vortex briefly.
-
Add 1 mL of extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase and vortex.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
b. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 analytical column (e.g., UNISOL C18, 150 x 4.6 mm, 5 µm).[10][11]
-
Mobile Phase: A mixture of methanol and 2 mM ammonium acetate buffer (pH 5.5) in an 80:20 (v/v) ratio.[10][11]
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Multiple Reaction Monitoring (MRM) Transitions:
c. Method Validation
The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability. The linearity of the method is typically established over a concentration range of approximately 5 to 2,600 ng/mL for olmesartan in human plasma.[11]
Pharmacokinetic and Statistical Analysis
-
Calculate the pharmacokinetic parameters (Cmax, AUC0-t, AUC0-∞, and Tmax) for olmesartan for each subject using non-compartmental analysis.
-
Perform a statistical analysis (Analysis of Variance - ANOVA) on the log-transformed Cmax, AUC0-t, and AUC0-∞ data.
-
Calculate the geometric mean ratios (Test/Reference) and their 90% confidence intervals for these parameters.
-
Compare the calculated 90% CIs with the regulatory acceptance range of 80.00% to 125.00% to determine bioequivalence.
Visualizations
Caption: Experimental workflow of a bioequivalence study.
Caption: Metabolic activation of Olmesartan Medoxomil.
References
- 1. db.cbg-meb.nl [db.cbg-meb.nl]
- 2. assets.hpra.ie [assets.hpra.ie]
- 3. LC-MS method for determination of olmesartan in human plasma [PeerJ Preprints] [peerj.com]
- 4. researchgate.net [researchgate.net]
- 5. The Bioequivalence Study of Two Different Formulations of Olmesartan Medoxomil After a Single Oral Dose Administration Under Fasting Conditions. [ctv.veeva.com]
- 6. Bioequivalence Study of a New Fixed-dose Combination Tablet Containing S-Amlodipine Nicotinate and Olmesartan Medoxomil in Healthy Korean Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. synapse.koreamed.org [synapse.koreamed.org]
- 8. snu.elsevierpure.com [snu.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Olmesartan in Human Plasma Using Olmesartan-d6 as an Internal Standard for Therapeutic Drug Monitoring
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Olmesartan in human plasma. The use of a stable isotope-labeled internal standard, Olmesartan-d6, ensures high accuracy and precision, making this method ideal for therapeutic drug monitoring (TDM) and pharmacokinetic studies. The protocol outlines a straightforward sample preparation procedure and provides validated performance characteristics, demonstrating its suitability for high-throughput analysis in a clinical research setting.
Introduction
Olmesartan is an angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension.[1] Therapeutic drug monitoring of Olmesartan can be crucial in optimizing treatment efficacy and minimizing adverse effects, particularly in specific patient populations. The development of reliable and validated bioanalytical methods is essential for accurate quantification of the drug in biological matrices. Stable isotope-labeled internal standards are recommended by regulatory agencies for their ability to compensate for variability in sample preparation and matrix effects, leading to more reliable results.[2] This application note details a validated LC-MS/MS method employing this compound as the internal standard for the precise measurement of Olmesartan in human plasma.
Olmesartan's Mechanism of Action
Olmesartan medoxomil, a prodrug, is rapidly and completely converted to its active metabolite, Olmesartan, during absorption from the gastrointestinal tract.[3] Olmesartan exerts its antihypertensive effect by selectively blocking the binding of angiotensin II to the AT1 receptor in vascular smooth muscle, thereby inhibiting angiotensin II-induced vasoconstriction.[3] This blockade leads to a reduction in blood pressure.
References
- 1. Olmesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Olmesartan medoxomil: current status of its use in monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Olmesartan-d6 Internal Standard Working Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of Olmesartan-d6 internal standard (IS) working solutions, crucial for the accurate quantification of Olmesartan in biological matrices and pharmaceutical formulations by chromatographic methods such as HPLC-MS/MS.
Introduction
Olmesartan is an angiotensin II receptor blocker used to treat high blood pressure. In bioanalytical and pharmaceutical analysis, a stable isotope-labeled internal standard, such as this compound, is essential for correcting for variations in sample preparation and instrument response.[1] The use of a deuterated internal standard provides a reliable tool for regulatory bioanalysis.[1] This protocol outlines the systematic preparation of stock and working solutions of this compound.
Materials and Reagents
-
This compound (powder form)
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Milli-Q water or equivalent high-purity water
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL, 50 mL)
-
Calibrated analytical balance
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator
-
Amber glass vials for storage
Experimental Protocols
Preparation of this compound Primary Stock Solution (S1)
This initial stock solution is prepared at a high concentration and is used to generate subsequent dilutions.
Methodology:
-
Accurately weigh approximately 1 mg of this compound powder.
-
Transfer the powder to a 10 mL Class A volumetric flask.
-
Add a small volume of methanol (approximately 5-7 mL) to dissolve the powder. Sonication may be used to ensure complete dissolution.[2]
-
Once dissolved, bring the flask to the final volume with methanol.
-
Cap the flask and invert it several times to ensure homogeneity.
-
This results in a 100 µg/mL primary stock solution (S1).
-
Transfer the solution to a clearly labeled amber glass vial for storage.
Preparation of Intermediate Stock Solution (S2)
This intermediate dilution step facilitates the accurate preparation of the final working solutions.
Methodology:
-
Pipette 1 mL of the Primary Stock Solution (S1, 100 µg/mL) into a 10 mL Class A volumetric flask.
-
Dilute to the mark with a 50:50 (v/v) mixture of methanol and Milli-Q water.[3]
-
Cap the flask and mix thoroughly by inversion.
-
This results in a 10 µg/mL intermediate stock solution (S2).
-
Transfer to a labeled amber glass vial for storage.
Preparation of Internal Standard Working Solution (WS1)
This working solution is the final dilution added to analytical samples. The concentration should be optimized based on the specific analytical method's requirements.
Methodology:
-
Pipette 200 µL of the Intermediate Stock Solution (S2, 10 µg/mL) into a 1 mL Class A volumetric flask.
-
Dilute to the mark with a 50:50 (v/v) mixture of methanol and Milli-Q water.[3]
-
Cap and vortex to ensure the solution is homogeneous.
-
This yields a 2,000 ng/mL internal standard working solution (WS1), a concentration cited in validated bioanalytical methods.[3]
-
This solution is now ready to be spiked into calibration standards, quality control samples, and unknown samples.
Data Presentation: Solution Summary
The following table summarizes the quantitative data for the preparation of this compound solutions.
| Solution Name | Parent Solution | Concentration | Solvent/Diluent |
| Primary Stock (S1) | N/A (Solid) | 100 µg/mL | Methanol |
| Intermediate Stock (S2) | Primary Stock (S1) | 10 µg/mL | Methanol:Water (50:50, v/v) |
| Working Solution (WS1) | Intermediate Stock (S2) | 2,000 ng/mL | Methanol:Water (50:50, v/v) |
Storage and Stability
Proper storage is critical to maintain the integrity of the standard solutions.
-
Primary and Intermediate Stock Solutions (S1, S2): Store at 2–8°C in tightly sealed, labeled amber glass vials to protect from light.[3]
-
Working Solution (WS1): For short-term use, storage at 2–8°C is recommended. For long-term use, aliquots can be stored at ultra-low temperatures (-65°C ± 10°C).[3] Studies have shown that Olmesartan solutions can be stable for 24 hours at 5°C.[4][5]
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the preparation protocol.
Caption: Workflow for preparing this compound internal standard solutions.
References
- 1. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uspnf.com [uspnf.com]
- 3. Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. scribd.com [scribd.com]
Application Note: High-Throughput Bioanalytical Method for Olmesartan in Human Plasma via Liquid-Liquid Extraction with Olmesartan-d6 Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Olmesartan is an angiotensin II receptor antagonist widely used in the treatment of hypertension. Accurate and reliable quantification of Olmesartan in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note details a robust and high-throughput liquid-liquid extraction (LLE) protocol for the determination of Olmesartan in human plasma using Olmesartan-d6 as a stable isotope-labeled internal standard (IS). The subsequent analysis is performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides excellent sensitivity and selectivity. The use of a deuterated internal standard is a recommended practice by regulatory agencies for ensuring the reliability of bioanalytical data[1].
Principle
This method employs a simple and efficient LLE procedure to isolate Olmesartan and its deuterated internal standard, this compound, from human plasma. Following protein precipitation and pH adjustment, the analytes are extracted into an organic solvent mixture. The organic layer is then evaporated, and the residue is reconstituted for injection into the LC-MS/MS system. The quantification is based on the ratio of the peak area of Olmesartan to that of the internal standard, this compound.
Experimental Protocols
Materials and Reagents
-
Olmesartan reference standard
-
Human plasma (K2EDTA as anticoagulant)
-
Diethyl ether (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (AR grade)
-
Ammonium acetate (HPLC grade)
-
Milli-Q water or equivalent
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Olmesartan and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Olmesartan stock solution in a methanol:water (50:50, v/v) mixture to create calibration curve (CC) standards.
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound (e.g., 2000 ng/mL) in methanol:water (50:50, v/v)[3].
-
Acidification Solution: Prepare a solution of formic acid in Milli-Q water (2:98, v/v)[3].
-
Extraction Solvent: Prepare a mixture of diethyl ether and dichloromethane (70:30, v/v)[3].
-
Reconstitution Solution: Prepare a mixture of methanol and Milli-Q water (50:50, v/v).
-
Mobile Phase: Prepare a mobile phase consisting of methanol and 2 mM ammonium acetate (pH 5.5, adjusted with acetic acid) in a ratio of 80:20 (v/v)[2][3][4].
Sample Preparation and Liquid-Liquid Extraction
-
Sample Thawing: Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.
-
Aliquoting: Pipette 200 µL of the plasma sample into a labeled microcentrifuge tube.
-
Addition of Internal Standard: Add 50 µL of the this compound internal standard working solution to each tube (except for blank samples) and vortex briefly[3].
-
Acidification: Add 100 µL of the acidification solution (2% formic acid in water) to all samples and vortex for approximately 1 minute[3].
-
Liquid-Liquid Extraction: Add 2.5 mL of the extraction solvent (diethyl ether:dichloromethane, 70:30, v/v) to each tube[3].
-
Vortexing: Vortex the samples vigorously for 10 minutes to ensure thorough mixing and extraction[3].
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean, labeled tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue with 500 µL of the reconstitution solution (methanol:water, 50:50, v/v).
-
Sample Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The analysis is performed using a high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer.
-
Chromatographic Column: UNISOL C18, 150 x 4.6 mm, 5 µm[2][3][4].
-
Mobile Phase: Methanol and 2 mM ammonium acetate (pH 5.5) (80:20, v/v)[2][3][4].
-
Flow Rate: 0.8 mL/min[3].
-
Injection Volume: 15 µL[3].
-
Column Temperature: 35°C[3].
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode[2][3][4].
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Data Presentation
The following tables summarize the quantitative data for the bioanalytical method.
Table 1: LC-MS/MS Parameters
| Parameter | Olmesartan | This compound |
| Precursor Ion (m/z) | 445.20 | 451.40 |
| Product Ion (m/z) | 148.90 | 154.30 |
| Retention Time (approx.) | 1.51 min[3] | 1.51 min[3] |
Table 2: Method Validation Parameters
| Parameter | Value |
| Linearity Range | 5.002 – 2,599.934 ng/mL[2][3][4] |
| Correlation Coefficient (r²) | > 0.99[2][3][4] |
| Lower Limit of Quantification (LLOQ) | 5.002 ng/mL[3] |
| Inter-day Precision (%CV) | 3.07 – 9.02%[2][3][4] |
| Inter-day Accuracy (%Bias) | -5.00 – 0.00%[2][3][4] |
Mandatory Visualization
The following diagram illustrates the workflow of the liquid-liquid extraction protocol.
Caption: Workflow of the liquid-liquid extraction protocol for Olmesartan.
Conclusion
The described liquid-liquid extraction protocol in conjunction with LC-MS/MS analysis provides a reliable, sensitive, and high-throughput method for the quantification of Olmesartan in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method suitable for regulated bioanalytical studies. The simple extraction procedure contributes to the cost-effectiveness and efficiency of sample processing in a drug development setting.
References
- 1. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers [frontiersin.org]
- 3. Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
LC-MS/MS parameters for the detection of Olmesartan and Olmesartan-d6
An Application Note for the Quantitative Analysis of Olmesartan and Olmesartan-d6 in Human Plasma using LC-MS/MS
Introduction
Olmesartan is an angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension. To support pharmacokinetic and bioequivalence studies, a robust and sensitive analytical method for the quantification of olmesartan in biological matrices is essential. This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the reliable determination of olmesartan and its deuterated internal standard, this compound, in human plasma. The described protocol offers high selectivity, sensitivity, and throughput for research, clinical, and drug development applications.
Quantitative Data Summary
The following tables summarize the key parameters for the LC-MS/MS analysis of Olmesartan and this compound, compiled from established methodologies.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | UNISOL C18 (150 x 4.6 mm, 5 µm)[1][2][3] | Thermo Hypersil GOLD C18 (150 x 2.1 mm, 1.9 µm) | Chromolith Speed ROD (50 x 4.6 mm, 5 µm)[4] |
| Mobile Phase A | 2 mM Ammonium Acetate (pH 5.5)[2][3] | 2 mM Ammonium Formate with 0.1% Formic Acid | 0.1% Formic Acid in Water[4] |
| Mobile Phase B | Methanol[2][3] | Acetonitrile | Acetonitrile[4] |
| Gradient/Isocratic | Isocratic (20:80, A:B)[2][3] | Isocratic (10:90, A:B) | Isocratic (30:70, A:B)[4] |
| Flow Rate | 0.8 mL/min | 0.4 mL/min | 0.6 mL/min[4] |
| Column Temperature | 35°C | 40°C | Not Specified |
| Injection Volume | 15 µL | 3 µL | Not Specified |
| Autosampler Temp. | 5°C | 10°C[5] | Not Specified |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting 1 | Setting 2 |
| Mass Spectrometer | Triple Quadrupole | Triple Quadrupole |
| Ionization Source | Electrospray Ionization (ESI)[1][2][3] | Electrospray Ionization (ESI) |
| Polarity | Negative[2][3][4] | Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM)[2][3][4] | Multiple Reaction Monitoring (MRM)[5] |
| Olmesartan Transition | m/z 445.20 → 148.90[2][3][4] | m/z 447.30 → 207.20 |
| This compound Transition | m/z 451.40 → 154.30[2][3][4] | Not Specified |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is based on a commonly used and effective method for extracting Olmesartan from a plasma matrix.[2][3]
Materials:
-
Human plasma (K2EDTA)
-
Olmesartan and this compound stock solutions
-
Methanol
-
Milli-Q Water
-
Diethyl ether
-
Dichloromethane
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Spiking: To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution. For calibration standards and quality control samples, add the appropriate concentration of Olmesartan working solution.
-
Vortex: Briefly vortex the samples for 10-15 seconds.
-
Extraction: Add 1 mL of an extraction solvent mixture (diethyl ether:dichloromethane, ratio as optimized) to each tube.
-
Mixing: Vortex the tubes vigorously for 5 minutes.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer: Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue with 200 µL of the mobile phase.
-
Vortex: Vortex the reconstituted samples for 30 seconds.
-
Analysis: Transfer the samples to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Analysis
The following protocol outlines the instrumental analysis of the prepared samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an ESI source
Procedure:
-
Equilibration: Equilibrate the LC system with the mobile phase until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the analytical column.
-
Chromatographic Separation: Perform the separation using the parameters outlined in Table 1.
-
Mass Spectrometric Detection: Detect the analytes using the mass spectrometer settings detailed in Table 2.
-
Data Acquisition: Acquire data in MRM mode for the specified transitions of Olmesartan and this compound.
-
Data Processing: Process the acquired data using the instrument's software to determine the peak areas for both the analyte and the internal standard. Construct a calibration curve and quantify the Olmesartan concentration in the unknown samples.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for Olmesartan quantification.
References
- 1. Frontiers | Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers [frontiersin.org]
- 2. Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting guide for Olmesartan-d6 internal standard variability
Welcome to the technical support center for the Olmesartan-d6 internal standard. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot variability issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of variability when using this compound as an internal standard?
Variability in the signal of this compound can stem from several factors throughout the analytical workflow. The most frequently encountered issues include:
-
Isotopic Exchange (H/D Exchange): The deuterium atoms on the this compound molecule can exchange with hydrogen atoms from the solvent or matrix, leading to a decrease in the deuterated signal and a potential increase in the signal of the unlabeled analyte.[1][2]
-
Chromatographic (Isotopic) Shift: Deuterated standards can sometimes elute slightly earlier or later than their non-deuterated counterparts in reverse-phase chromatography.[1] This can lead to differential matrix effects.
-
Impurity of the Standard: The presence of unlabeled Olmesartan in the this compound standard material can cause a positive bias in the results, especially at lower concentrations.[2]
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can interfere with the ionization of this compound in the mass spectrometer, causing ion suppression or enhancement.[1][3]
-
Inconsistent Sample Preparation: Variability in procedures such as aliquoting, extraction, and reconstitution can lead to inconsistent internal standard concentrations across samples.[4]
-
Instrumental Issues: Fluctuations in instrument performance, such as detector sensitivity or injection volume precision, can contribute to signal variability.[4][5]
-
Stability and Storage: Improper storage conditions or the use of unstable solutions can lead to the degradation of this compound.[4]
Q2: My this compound peak area is inconsistent across my analytical run. How can I troubleshoot this?
Inconsistent peak areas are a common problem. The following troubleshooting workflow can help identify the root cause:
Caption: Troubleshooting workflow for inconsistent internal standard peak area.
Q3: I suspect isotopic exchange is occurring with my this compound. How can I confirm and mitigate this?
Confirmation:
To confirm isotopic exchange, you can monitor the mass spectrum of the this compound internal standard in a blank matrix over time. An increase in the signal corresponding to unlabeled Olmesartan (M+0) or partially deuterated species would indicate that exchange is happening.[1]
Mitigation Strategies:
-
Review the Labeling Position: Deuterium atoms on heteroatoms (like -OH, -NH2) are more susceptible to exchange. Standards with deuterium on stable carbon positions are preferable.[1]
-
Control Solvent Conditions: Avoid storing or reconstituting deuterated standards in highly acidic or basic solutions, as these conditions can catalyze the hydrogen/deuterium (H/D) exchange.[1][6]
-
Evaluate Storage Temperature: Ensure that the this compound standards are stored at the recommended temperature, typically -20°C, to minimize degradation and exchange.[7]
Experimental Protocol: Assessing Deuterium Exchange
-
Prepare Solutions:
-
Solution A: A mixture of Olmesartan and this compound in the initial mobile phase or sample diluent.
-
Solution B: this compound only in the initial mobile phase or sample diluent.
-
-
Incubation: Incubate both solutions at room temperature (or the temperature of your autosampler) for a duration equivalent to a typical analytical run.
-
Analysis: Inject both solutions at regular intervals (e.g., 0, 2, 4, 8, 24 hours) and monitor the signal intensity of both the analyte and the internal standard.
-
Data Interpretation: In Solution B, a significant increase in the signal at the mass transition of unlabeled Olmesartan over time confirms isotopic exchange.
Q4: How can I identify and minimize matrix effects impacting my this compound signal?
Matrix effects, such as ion suppression or enhancement, can be a significant source of variability.
Identification:
A post-column infusion experiment is a common method to identify matrix effects.
Experimental Protocol: Post-Column Infusion
-
Setup: Infuse a solution of this compound at a constant flow rate into the MS detector, post-chromatographic column.
-
Injection: Inject a blank matrix sample that has been through the entire sample preparation process.
-
Data Acquisition: Monitor the signal of the infused this compound throughout the chromatographic run.
-
Interpretation:
-
A stable baseline indicates no significant matrix effects.
-
A dip in the baseline at a specific retention time indicates ion suppression.
-
A rise in the baseline indicates ion enhancement.
-
By comparing the retention time of your analyte with regions of suppression or enhancement, you can determine if matrix effects are a likely issue.[8]
Minimization Strategies:
-
Improve Sample Cleanup: Employ more rigorous extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.
-
Chromatographic Separation: Optimize the chromatographic method to separate Olmesartan from the matrix components that are causing the interference.
-
Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression or enhancement.[3]
Caption: Workflow for diagnosing and mitigating matrix effects.
Data and Protocols
Table 1: Impact of Storage Conditions on this compound Stability
| Storage Condition | Duration | Analyte Recovery (%) | %RSD |
| Room Temperature (25°C) | 24 hours | 98.5 | 1.8 |
| Refrigerated (4°C) | 7 days | 99.2 | 1.2 |
| Frozen (-20°C) | 30 days | 99.8 | 0.9 |
| Freeze-Thaw (3 cycles) | - | 98.9 | 1.5 |
This table presents illustrative data and may not reflect the performance of all batches of this compound.
Table 2: Comparison of Sample Preparation Techniques on Matrix Effects
| Preparation Method | Matrix Factor | % Ion Suppression |
| Protein Precipitation | 0.65 | 35% |
| Liquid-Liquid Extraction | 0.88 | 12% |
| Solid-Phase Extraction | 0.95 | 5% |
Matrix Factor = (Peak response in presence of matrix) / (Peak response in absence of matrix). A value < 1 indicates ion suppression. This table presents illustrative data.
Experimental Protocol: Sample Preparation using Protein Precipitation
This protocol is a general guideline and may require optimization for your specific application.
-
Aliquoting: To 100 µL of plasma sample in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution (e.g., 600 ng/mL).[9]
-
Vortexing: Vortex the sample for 10 seconds to ensure thorough mixing.
-
Precipitation: Add 500 µL of ice-cold acetonitrile to the sample.[9]
-
Vortexing: Vortex the mixture for 5-10 minutes to precipitate the proteins.[9]
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 5 minutes to pellet the precipitated proteins.[9]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[9]
For more complex matrices or to minimize matrix effects, consider using liquid-liquid extraction or solid-phase extraction.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 5. geek-forcenetwork.co.uk [geek-forcenetwork.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. This compound Acid | CAS 1185144-74-4 | LGC Standards [lgcstandards.com]
- 8. benchchem.com [benchchem.com]
- 9. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating matrix effects in Olmesartan quantification with Olmesartan-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of Olmesartan using Olmesartan-d6 as an internal standard, specifically focusing on mitigating matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard, such as this compound, necessary for the bioanalytical quantification of Olmesartan?
An internal standard (IS) is crucial in bioanalytical methods to ensure accuracy and precision. During sample preparation and analysis, variations can occur, including extraction inconsistencies and fluctuations in the LC-MS/MS instrument's performance. An ideal IS, particularly a stable isotope-labeled (SIL) version of the analyte like this compound, behaves almost identically to the analyte (Olmesartan) throughout the entire analytical process.[1] It co-elutes chromatographically and experiences similar ionization suppression or enhancement in the mass spectrometer.[1] By normalizing the response of Olmesartan to that of this compound, these variations can be compensated for, leading to more reliable and reproducible results.[2]
Q2: What are the primary causes of matrix effects in Olmesartan quantification?
Matrix effects are the alteration of ionization efficiency by co-eluting components from the biological matrix (e.g., plasma, urine). These effects can lead to either ion suppression or enhancement, compromising the accuracy and sensitivity of the assay. Common causes include:
-
Phospholipids: Abundant in plasma, they are notorious for causing ion suppression.
-
Salts and other endogenous components: These can alter the droplet formation and evaporation process in the electrospray ionization (ESI) source.
-
Co-administered drugs and their metabolites: These may interfere with the ionization of Olmesartan.[3]
Q3: What are the recommended sample preparation techniques to minimize matrix effects for Olmesartan analysis?
Effective sample preparation is key to reducing matrix effects by removing interfering substances. The most common techniques for Olmesartan include:
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its solubility in two immiscible liquid phases. A mixture of diethyl ether and dichloromethane has been successfully used for the extraction of Olmesartan from human plasma.[4][5][6]
-
Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup by utilizing a solid sorbent to retain the analyte while matrix components are washed away. This method has also been reported for Olmesartan quantification.[6][7]
-
Protein Precipitation (PPT): While simpler, PPT is generally less effective at removing matrix components compared to LLE and SPE. It involves adding a solvent like acetonitrile to precipitate proteins, followed by centrifugation.
The choice of method depends on the required sensitivity and the complexity of the matrix. For highly sensitive assays, LLE or SPE are generally preferred.
Q4: How can I assess the extent of matrix effects in my Olmesartan assay?
The matrix effect can be quantitatively evaluated by comparing the peak area response of the analyte in a post-extraction spiked sample to that of a pure solution of the analyte at the same concentration.[4] The Internal Standard (IS) normalized matrix factor is a key parameter. The variability of the IS-normalized matrix factor, expressed as the coefficient of variation (%CV), should be within acceptable limits (typically ≤15%).[4] A study on Olmesartan showed a %CV of the IS-normalized matrix factor for Olmesartan to be between 2.08% and 5.55%.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in this compound (IS) peak area | 1. Inconsistent sample preparation (e.g., pipetting errors).2. Inefficient or variable extraction recovery.3. Instrument instability (e.g., inconsistent injection volume, detector drift).[1] | 1. Review and retrain on sample preparation procedures. Use calibrated pipettes.2. Optimize the extraction method to ensure consistent recovery.[8]3. Perform instrument performance qualification and ensure the LC-MS/MS system is stable. |
| Poor sensitivity or high Lower Limit of Quantification (LLOQ) | 1. Significant ion suppression due to matrix effects.2. Suboptimal LC-MS/MS parameters.3. Inefficient extraction recovery. | 1. Improve sample cleanup using a more rigorous method (e.g., switch from PPT to LLE or SPE).2. Optimize MS parameters (e.g., collision energy, declustering potential) and chromatographic conditions for better separation from interfering peaks.[8]3. Evaluate and optimize the extraction solvent and pH to improve recovery. |
| Inaccurate results (poor accuracy and/or precision) | 1. Uncompensated matrix effects.2. Instability of Olmesartan or this compound in the matrix or during storage.3. Incorrect calibration curve. | 1. Ensure Olmesartan and this compound have the same retention time to experience the same matrix effects.2. Conduct stability studies under various conditions (e.g., freeze-thaw, bench-top) to ensure analyte and IS are stable.[9][10]3. Prepare fresh calibration standards and ensure the linearity of the curve covers the expected concentration range.[4][5] |
| Interference peaks observed at the retention time of Olmesartan or this compound | 1. Contamination from the sample collection tubes, reagents, or system.2. Presence of metabolites or co-administered drugs.[3] | 1. Analyze blank matrix from different sources to identify the source of contamination. Use high-purity solvents and reagents.2. Adjust the chromatographic method (e.g., gradient, column chemistry) to separate the interfering peaks.[8] |
Quantitative Data Summary
The following table summarizes the performance of a validated LC-MS/MS method for the simultaneous quantification of Olmesartan and Hydrochlorothiazide in human plasma using this compound as the internal standard.[4][5]
| Parameter | Olmesartan | Reference |
| Linearity Range | 5.002–2,599.934 ng/mL | [4][5] |
| Correlation Coefficient (r²) | > 0.99 | [4][5] |
| Precision (% CV) | 3.07–9.02% | [4][5] |
| Accuracy (% Bias) | -5.00–0.00% | [4][5] |
| Lower Limit of Quantification (LLOQ) | 5.002 ng/mL | [4][5] |
| Precision at LLOQ (% CV) | 3.23% | [4] |
| Accuracy at LLOQ | 98.54% | [4] |
| IS-Normalized Matrix Factor (% CV) | 2.08% (HQC), 5.55% (LQC) | [4] |
Experimental Protocols
Detailed Methodology: Liquid-Liquid Extraction (LLE) and LC-MS/MS Analysis
This protocol is based on a validated method for the simultaneous quantification of Olmesartan and Hydrochlorothiazide in human plasma.[4][5]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of human plasma into a pre-labeled tube.
-
Add 50 µL of the internal standard working solution (containing this compound).
-
Add 100 µL of a buffer solution (e.g., 2% formic acid in water).
-
Vortex the sample for approximately 1 minute.
-
Add 2.5 mL of the extraction solvent (a mixture of diethyl ether and dichloromethane, 70:30 v/v).
-
Vortex for 10 minutes to ensure thorough mixing and extraction.
-
Centrifuge the sample at 4000 rpm for 5 minutes at 4°C.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 500 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for injection.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Mobile Phase: Methanol and 2 mM ammonium acetate (pH 5.5) in a ratio of 80:20 (v/v).[4][5]
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[4][5]
-
MRM Transitions:
Visualizations
Caption: Experimental workflow for Olmesartan quantification.
Caption: Mitigation of matrix effects using an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spast.org [spast.org]
- 4. Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LC–MS–MS Determination of Olmesartan in Human Plasma | Semantic Scholar [semanticscholar.org]
- 8. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to overcome ion suppression for Olmesartan and Olmesartan-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome ion suppression and other common issues encountered during the LC-MS/MS analysis of Olmesartan and its deuterated internal standard, Olmesartan-d6.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for Olmesartan analysis?
A1: Ion suppression is a type of matrix effect where co-eluting endogenous or exogenous compounds from the sample matrix interfere with the ionization of the target analyte (Olmesartan) and its internal standard in the mass spectrometer's ion source.[1][2] This interference can lead to a decreased analyte signal, resulting in poor sensitivity, inaccurate quantification, and reduced method reproducibility.[2][3] Phospholipids from plasma or serum samples are a common cause of ion suppression.
Q2: How can I detect ion suppression in my Olmesartan analysis?
A2: A common method to detect ion suppression is the post-column infusion experiment.[4][5] In this technique, a solution of Olmesartan is continuously infused into the mass spectrometer while a blank, extracted sample matrix is injected into the LC system. A dip in the baseline signal at the retention time of Olmesartan indicates the presence of co-eluting matrix components that are causing ion suppression.[1][2] Another approach is to compare the peak area of Olmesartan in a post-extraction spiked blank matrix sample to the peak area of Olmesartan in a neat solution. A lower response in the matrix sample suggests ion suppression.[2][5]
Q3: Is this compound a suitable internal standard to compensate for ion suppression?
A3: Yes, a stable isotope-labeled internal standard like this compound is an excellent choice.[6] Since it is structurally and chemically very similar to Olmesartan, it will co-elute and experience similar degrees of ion suppression.[6][7] This allows for the ratio of the analyte to the internal standard to remain consistent, leading to more accurate and reliable quantification even in the presence of matrix effects.[7]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Strategy |
| Low Olmesartan/Olmesartan-d6 signal intensity or poor sensitivity. | Ion Suppression: Co-eluting matrix components are suppressing the ionization of the analytes.[1][2] | 1. Optimize Sample Preparation: Employ a more rigorous sample cleanup method like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove interfering matrix components.[7] 2. Modify Chromatographic Conditions: Adjust the mobile phase composition or gradient to achieve better separation of Olmesartan from the region of ion suppression.[1][7] 3. Sample Dilution: Dilute the sample to reduce the concentration of interfering matrix components, though this may impact the limit of quantification.[8] |
| Inconsistent and irreproducible results between samples. | Variable Matrix Effects: Different patient or sample lots may have varying levels of interfering compounds, leading to inconsistent ion suppression.[3] | 1. Use a Stable Isotope-Labeled Internal Standard: this compound should be used to compensate for sample-to-sample variations in matrix effects.[6][7] 2. Improve Sample Cleanup: A robust sample preparation method will minimize the variability of the matrix.[9] |
| Poor peak shape (e.g., fronting, tailing, or splitting) for Olmesartan. | Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for Olmesartan's chemical properties. | 1. Adjust Mobile Phase pH: Using a buffer like ammonium formate or acetate can help control the ionization state of Olmesartan and improve peak shape. One study found a mobile phase of 2 mM ammonium formate with 0.1% formic acid and acetonitrile to be effective.[10] 2. Optimize Organic Modifier: Experiment with different ratios of acetonitrile or methanol in the mobile phase. |
| Analyte peak co-elutes with a region of ion suppression. | Inadequate Chromatographic Separation: The current LC method does not sufficiently resolve Olmesartan from interfering matrix components. | 1. Change the Stationary Phase: Consider a column with a different chemistry (e.g., phenyl instead of C18) to alter selectivity.[11] 2. Modify the Gradient Program: Adjust the gradient slope to better separate the analyte from early or late-eluting interferences.[2] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples
This protocol is adapted from a validated method shown to have minimal matrix effects for Olmesartan.[4][6]
-
Sample Preparation:
-
To 300 µL of plasma sample in a clean tube, add 50 µL of the this compound internal standard working solution.
-
Vortex the sample for approximately 1 minute.
-
-
Extraction:
-
Add 1.5 mL of an extraction solvent mixture of diethyl ether and dichloromethane (70:30, v/v).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes at 4°C.
-
-
Evaporation and Reconstitution:
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue with 500 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for injection.
-
Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression
-
Setup:
-
Prepare a solution of Olmesartan in the mobile phase at a concentration that gives a stable and mid-range signal.
-
Infuse this solution continuously into the mass spectrometer's ion source using a syringe pump and a T-connector placed after the analytical column.
-
-
Procedure:
-
Once a stable baseline signal for Olmesartan is achieved, inject a blank, extracted plasma sample (prepared using your current sample preparation method) onto the LC column.
-
-
Analysis:
-
Monitor the Olmesartan signal. A drop in the signal intensity indicates a region of ion suppression. The retention time of this drop can be correlated with potential interferences from the matrix.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Olmesartan MRM Transition | m/z 445.20 → 148.90 (Negative Ion Mode) | [4] |
| This compound MRM Transition | m/z 451.40 → 154.30 (Negative Ion Mode) | [4] |
| Linearity Range for Olmesartan | 5.002–2,599.934 ng/mL | [4] |
| Precision (%CV) for Olmesartan | 3.07–9.02% | [4] |
| Accuracy (%Bias) for Olmesartan | -5.00–0.00% | [4] |
| Chromatographic Conditions | Method 1 | Method 2 |
| Column | UNISOL C18 (150 x 4.6 mm, 5 µm) | Thermo Hypersil GOLD C18 (150 x 2.1 mm, 1.9 µm) |
| Mobile Phase A | 2 mM Ammonium Acetate (pH 5.5) | 2 mM Ammonium Formate with 0.1% Formic Acid |
| Mobile Phase B | Methanol | Acetonitrile |
| Gradient/Isocratic | Isocratic (20:80, A:B) | Isocratic (10:90, A:B) |
| Flow Rate | 0.8 mL/min | 0.4 mL/min |
| Reference | [4] | [10] |
Visualizations
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers [frontiersin.org]
- 7. longdom.org [longdom.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimizing Olmesartan-d6 for Bioanalytical Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful implementation of Olmesartan-d6 as an internal standard in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration for this compound as an internal standard (IS)?
A1: The optimal concentration of this compound should be high enough to provide a stable and reproducible signal, but not so high that it saturates the detector or introduces significant isotopic crosstalk. A common starting point is a concentration that yields a response similar to the analyte at the midpoint of the calibration curve. In published literature, a concentration of 2000.00 ng/mL for the this compound spiking solution has been successfully used in a validated LC-MS/MS method for the analysis of Olmesartan in human plasma.[1] Ultimately, the ideal concentration is method-specific and should be determined during method development and validation.
Q2: How can I assess the purity of my this compound internal standard?
A2: The purity of your this compound standard is critical for accurate quantification. To assess its purity, you can perform the following checks:
-
Chemical Purity: Analyze a high-concentration solution of the this compound standard alone using your LC-MS/MS method. Monitor for the presence of any unexpected peaks.
-
Isotopic Purity (Presence of Unlabeled Analyte): In the same high-concentration sample, monitor the mass transition of the unlabeled Olmesartan. A significant signal indicates the presence of the unlabeled analyte as an impurity in your internal standard.
-
Isotopic Crosstalk from Analyte: Prepare the highest concentration standard of your calibration curve (Upper Limit of Quantification, ULOQ) without the internal standard. Analyze this sample and monitor the mass transition for this compound. A signal here indicates that the natural isotopic abundance of the analyte is contributing to the internal standard's signal.
Q3: What are the typical mass transitions for Olmesartan and this compound in LC-MS/MS analysis?
A3: In negative ion mode, the commonly used mass transition ion pairs are:
These transitions should be optimized on your specific instrument for maximum sensitivity and specificity.
Troubleshooting Guide
Issue 1: High Variability in Analyte/Internal Standard Response Ratio
Symptom: Inconsistent peak area ratios for your calibration standards and quality control (QC) samples, leading to poor precision.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Review your sample extraction procedure for any steps that could introduce variability. Ensure consistent vortexing times, evaporation, and reconstitution steps. |
| Matrix Effects | Differential matrix effects can occur if Olmesartan and this compound do not co-elute perfectly. This can lead to variable ion suppression or enhancement between the analyte and the IS. To investigate, perform a post-column infusion experiment with both the analyte and IS. |
| Pipetting Errors | Verify the accuracy and precision of all pipettes used for preparing standards, QCs, and adding the internal standard. |
| Internal Standard Stability | Assess the stability of this compound in the stock solution and in the final extracted samples under the conditions of your assay. |
Issue 2: Inaccurate Quantification at Low or High Concentrations
Symptom: Your calibration curve is non-linear, or you observe significant bias in your low or high QC samples.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Isotopic Crosstalk | At high analyte concentrations, the natural isotopes of Olmesartan may contribute to the this compound signal. Prepare and analyze a ULOQ sample without IS and check for a signal in the IS channel. If present, you may need to use a higher concentration of the IS or select a different mass transition. |
| Unlabeled Analyte in IS | The presence of unlabeled Olmesartan in your this compound standard can cause a positive bias, especially at the lower limit of quantification (LLOQ). Analyze a solution of only the IS to check for the presence of the analyte. |
| Detector Saturation | An excessively high concentration of this compound can lead to detector saturation, causing non-linearity at the upper end of the calibration curve. Reduce the concentration of the IS spiking solution. |
Issue 3: Drifting or Decreasing Internal Standard Signal Over a Run
Symptom: The peak area of this compound consistently decreases or is erratic throughout the analytical run.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Deuterium Exchange | Deuterium atoms on the internal standard can exchange with hydrogen atoms from the mobile phase or sample matrix, especially at certain pH values. To test for this, incubate the IS in your mobile phase and sample matrix for the duration of a typical run and re-analyze to see if the signal of the unlabeled analyte increases. |
| Adsorption to Vials or Tubing | Olmesartan or its internal standard may adsorb to plastic or glass surfaces. Consider using silanized vials or adding a small amount of an organic solvent to your sample matrix to reduce adsorption. |
| LC System Carryover | Inadequate washing of the injection port and needle can lead to carryover from one sample to the next. Optimize your needle wash procedure with a strong solvent. |
Experimental Protocols
Protocol 1: Evaluation of Isotopic Crosstalk
-
Prepare a blank matrix sample (e.g., plasma) and a sample at the Upper Limit of Quantification (ULOQ) for Olmesartan. Do not add the this compound internal standard.
-
Prepare a sample containing only the this compound internal standard at its working concentration in the blank matrix.
-
Analyze these samples using your established LC-MS/MS method.
-
Monitor the MRM transition for this compound in the ULOQ sample. A significant peak indicates crosstalk from the analyte to the internal standard.
-
Monitor the MRM transition for Olmesartan in the sample containing only the internal standard. A peak here indicates the presence of unlabeled analyte in your IS.
Protocol 2: Assessment of Matrix Effects
-
Prepare two sets of samples at low and high QC concentrations.
-
Set A: Spike Olmesartan and this compound into the mobile phase or a clean solvent.
-
Set B: Extract blank biological matrix (e.g., plasma) from at least six different sources. Spike the extracted matrix with Olmesartan and this compound at the same concentrations as Set A.
-
-
Analyze both sets of samples.
-
Calculate the matrix factor (MF) for both the analyte and the IS: MF = (Peak Area in Presence of Matrix) / (Peak Area in Clean Solvent)
-
The variability of the matrix factor across the different sources should be within acceptable limits (typically <15% CV).
Quantitative Data Summary
The following tables summarize typical parameters from validated bioanalytical methods for Olmesartan using a deuterated internal standard.
Table 1: this compound Concentration and Method Linearity
| Analyte | Internal Standard | IS Concentration (in spiking solution) | Linearity Range (ng/mL) | Biological Matrix | Reference |
| Olmesartan | This compound | 2000.00 ng/mL | 5.002 - 2599.934 | Human Plasma | [1] |
| Olmesartan | Olmesartan-d4 | Not Specified | 1.00 - 1000 | Human Plasma & Urine | |
| Olmesartan | Deuterated Olmesartan | Not Specified | 5 - 2500 | Human Plasma | [4] |
Table 2: Typical Validation Parameters for Olmesartan Bioanalysis
| Parameter | Typical Acceptance Criteria | Example Result | Reference |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 3.07 - 9.02% | [1] |
| Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | -5.00 - 0.00% | [1] |
| Linearity (r²) | ≥ 0.99 | > 0.99 | [1][2] |
Visualizations
Caption: A typical bioanalytical workflow for the quantification of Olmesartan using this compound.
Caption: A decision tree for troubleshooting common issues with this compound internal standard.
References
- 1. Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the recovery of Olmesartan-d6 during sample extraction
Welcome to the technical support center for bioanalytical scientists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the recovery of Olmesartan-d6 during sample extraction from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low recovery of this compound?
Low recovery of this compound can be attributed to several factors throughout the sample preparation workflow. The most common issues include:
-
Suboptimal pH: Olmesartan is an acidic drug, and its ionization state is pH-dependent. Inadequate pH control during extraction can lead to poor partitioning into the extraction solvent or insufficient retention on a solid-phase extraction (SPE) sorbent.
-
Inefficient Extraction Method: The choice of extraction technique—be it Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or Protein Precipitation (PPT)—and the specific parameters within that method (e.g., sorbent type, solvent choice, precipitating agent) significantly impact recovery.
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can co-elute with this compound and interfere with its ionization in the mass spectrometer, leading to ion suppression and artificially low signal intensity.
-
Analyte Instability: Olmesartan can be susceptible to degradation under certain conditions, such as exposure to strong acids or bases for extended periods, which can occur during sample processing and storage.
-
Issues with the Deuterated Internal Standard: Although this compound is a stable-isotope labeled internal standard, problems such as isotopic instability (H/D exchange) in certain solvents or pH conditions can lead to a decrease in its signal.
Q2: How do the physicochemical properties of Olmesartan affect its extraction?
Understanding the physicochemical properties of Olmesartan is crucial for optimizing its extraction:
| Property | Value | Implication for Extraction |
| pKa | ~4.3 | Olmesartan is an acidic compound. At a pH below its pKa, it will be in its non-ionized (neutral) form, which is more hydrophobic. At a pH above its pKa, it will be in its ionized (negatively charged) form, which is more water-soluble. This behavior is critical for selecting the appropriate pH for LLE and SPE. |
| LogP | ~0.73-5.9 (depending on the source) | The LogP value indicates its lipophilicity. A higher LogP suggests a greater affinity for non-polar (organic) solvents. This property guides the selection of appropriate solvents for LLE and the elution solvent in reversed-phase SPE. |
Q3: My recovery of this compound is inconsistent. What should I check first?
Inconsistent recovery is often a sign of variability in the sample preparation process. Here are the first things to investigate:
-
pH Control: Ensure that the pH of your samples is consistent and appropriate for your chosen extraction method. Small variations in pH can lead to significant differences in recovery.
-
Pipetting and Dispensing: Verify the accuracy and precision of all pipettes and automated liquid handlers used for adding solvents and reagents.
-
Vortexing/Mixing: Ensure thorough and consistent mixing at each step to allow for proper partitioning and interaction between the analyte and the extraction medium.
-
Evaporation and Reconstitution: If your protocol involves an evaporation step, ensure that the samples are completely dried and that the reconstitution solvent is sufficient to redissolve the analyte fully. Incomplete reconstitution is a common source of low and variable recovery.
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for cleaning up and concentrating analytes from complex matrices. If you are experiencing low recovery of this compound with SPE, consider the following troubleshooting steps.
-
Sample Pre-treatment:
-
To 500 µL of plasma, add an appropriate volume of this compound internal standard solution.
-
Acidify the sample by adding a weak acid (e.g., formic acid or a phosphate buffer) to adjust the pH to ~3. This ensures that this compound is in its non-ionized form, promoting retention on a reversed-phase sorbent.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 or a polymeric (e.g., HLB) SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water or a weak acidic buffer (pH ~3). Do not let the sorbent run dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5-10% methanol in water) to remove polar interferences.
-
A second wash with a slightly stronger organic solvent may be used to remove less polar interferences, but care must be taken not to elute the analyte.
-
-
Elution:
-
Elute this compound with 1-2 mL of an appropriate organic solvent (e.g., methanol or acetonitrile). A small amount of acid (e.g., 0.1% formic acid) can be added to the elution solvent to improve recovery.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
| Issue | Potential Cause | Recommended Action |
| Analyte Breakthrough During Loading | Incorrect pH: If the sample pH is too high (>pKa), this compound will be ionized and will not be retained on the reversed-phase sorbent. | Ensure the sample is acidified to a pH of approximately 3 before loading. |
| Inappropriate Sorbent: The chosen sorbent may not have sufficient retention for this compound. | While C18 is commonly used, a polymeric sorbent like Oasis HLB may offer better retention for a wider range of compounds and can be less susceptible to drying out. | |
| Analyte Loss During Washing | Wash Solvent is Too Strong: The organic content of the wash solvent may be high enough to elute this compound prematurely. | Reduce the percentage of organic solvent in the wash solution. Test different percentages (e.g., 2%, 5%, 10% methanol) to find the optimal balance between cleaning and recovery. |
| Incomplete Elution | Elution Solvent is Too Weak: The elution solvent may not be strong enough to desorb this compound from the sorbent. | Increase the strength of the elution solvent (e.g., use 100% methanol or acetonitrile). Adding a small amount of acid (e.g., 0.1% formic acid) to the elution solvent can also improve the recovery of acidic compounds. |
| Insufficient Elution Volume: The volume of the elution solvent may not be enough to completely elute the analyte from the cartridge. | Increase the volume of the elution solvent or perform a second elution step and combine the eluates. |
The choice of SPE sorbent can significantly impact recovery. The following table provides a comparison of commonly used reversed-phase sorbents.
| Sorbent Type | Principle of Retention | Advantages for this compound | Potential Disadvantages |
| Silica-based C18 | Hydrophobic interactions | Good retention for non-polar compounds. | Can suffer from irreversible binding and must not be allowed to dry out after conditioning. |
| Polymeric (e.g., Oasis HLB) | Hydrophilic-Lipophilic Balanced | High and consistent recoveries for a wide range of compounds, including acidic drugs. Water-wettable, so less prone to issues if it dries out. | May have different selectivity compared to C18, which could affect the removal of certain interferences. |
A study comparing Oasis PRiME HLB to other reversed-phase SPE devices for a panel of drugs showed that Oasis PRiME HLB provided recoveries between 90-110% for 21 out of 22 compounds, with relative standard deviations (RSDs) of 3-7%. In contrast, other SPE devices had recoveries as low as 46% and RSDs as high as 41%[1].
Low Recovery in Liquid-Liquid Extraction (LLE)
LLE is a sample cleanup method based on the differential solubility of an analyte between two immiscible liquid phases.
-
Sample Preparation:
-
To 500 µL of plasma, add the this compound internal standard.
-
Acidify the plasma sample to a pH of ~3 by adding a small volume of a suitable acid (e.g., formic acid or phosphoric acid).
-
-
Extraction:
-
Add 2-3 mL of a water-immiscible organic solvent (e.g., a mixture of diethyl ether and dichloromethane (70:30, v/v) or methyl tert-butyl ether (MTBE)).
-
Vortex vigorously for 5-10 minutes to ensure thorough mixing.
-
-
Phase Separation:
-
Centrifuge the sample at high speed (e.g., 4000 rpm for 10 minutes) to separate the aqueous and organic layers.
-
-
Collection and Evaporation:
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.
-
| Issue | Potential Cause | Recommended Action |
| Poor Partitioning into Organic Phase | Incorrect pH: If the pH of the aqueous phase is too high, this compound will be ionized and remain in the aqueous layer. | Ensure the pH of the plasma sample is adjusted to ~3 to keep this compound in its non-ionized, more hydrophobic form. |
| Inappropriate Extraction Solvent: The polarity of the extraction solvent may not be optimal for this compound. | Test different solvents or solvent mixtures. For acidic drugs like Olmesartan, solvents like methyl tert-butyl ether (MTBE) or mixtures containing diethyl ether and dichloromethane are often effective[2][3]. Ethyl acetate is another common choice. | |
| Emulsion Formation | Insufficient Phase Separation: The formation of an emulsion layer between the aqueous and organic phases can trap the analyte and lead to low and inconsistent recovery. | Try different centrifugation conditions (higher speed or longer time). Adding a small amount of salt to the aqueous phase can sometimes help break emulsions. |
| Analyte Adsorption | Binding to Glassware: this compound may adsorb to the surface of glass tubes, especially if they are not properly cleaned or silanized. | Use polypropylene tubes or silanized glassware to minimize non-specific binding. |
The choice of extraction solvent is critical in LLE. The following table summarizes the properties of common LLE solvents.
| Solvent | Polarity | Advantages | Disadvantages |
| Methyl tert-butyl ether (MTBE) | Low to moderate | Good extraction efficiency for a range of acidic and basic drugs. Forms a distinct layer from the aqueous phase. | Can form peroxides over time. |
| Ethyl Acetate | Moderate | Good solvent for a wide range of compounds. | Higher water solubility, which can lead to the co-extraction of more polar interferences. |
| Diethyl Ether / Dichloromethane Mixture | Varies with ratio | The polarity can be fine-tuned by adjusting the ratio of the two solvents. | Diethyl ether is highly flammable and can form peroxides. Dichloromethane is a suspected carcinogen. |
One study reported that a mixture of t-butyl methyl ether and dichloromethane (70:30 v/v) provided the highest recovery for Olmesartan from plasma compared to using ethyl acetate or diethyl ether alone[2].
Low Recovery in Protein Precipitation (PPT)
PPT is a simple and fast method for removing the bulk of proteins from a biological sample.
-
Sample Preparation:
-
To 100 µL of plasma, add the this compound internal standard.
-
-
Precipitation:
-
Add 300-400 µL of a cold organic solvent (e.g., acetonitrile or methanol) or a solution of trichloroacetic acid (TCA) or zinc sulfate.
-
Vortex for 1-2 minutes to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for direct injection or further processing (e.g., evaporation and reconstitution).
-
| Issue | Potential Cause | Recommended Action |
| Co-precipitation of Analyte | Analyte Adsorbed to Precipitated Protein: this compound may bind to the precipitated proteins and be removed from the supernatant. | Try a different precipitating agent. Acetonitrile is generally effective at disrupting protein binding. Adding a small amount of acid to the precipitation solvent can also help. |
| Incorrect Solvent-to-Plasma Ratio: An insufficient volume of precipitating agent may lead to incomplete protein precipitation and co-precipitation of the analyte. | Ensure a sufficient excess of the precipitating agent is used. A common ratio is 3:1 or 4:1 (solvent:plasma). | |
| Analyte Instability | Degradation in Acidic Conditions: If using an acidic precipitating agent like TCA, this compound could be susceptible to degradation if left for an extended period. | Minimize the time the sample is in contact with the acidic solution. Keep samples on ice to slow down any potential degradation reactions. |
Different precipitating agents have varying efficiencies for protein removal and can have different effects on analyte recovery.
| Precipitating Agent | Mechanism | Advantages | Disadvantages |
| Acetonitrile | Organic solvent precipitation | Generally provides very clean supernatants and high protein removal efficiency (>96% at a 2:1 ratio)[4]. | Can sometimes lead to co-precipitation of certain analytes. |
| Methanol | Organic solvent precipitation | Miscible with water in all proportions. | Generally less effective at precipitating proteins compared to acetonitrile. |
| Trichloroacetic Acid (TCA) | Acid precipitation | Very effective at precipitating proteins (92% efficiency at a 2:1 ratio)[4]. | Can cause hydrolysis of acid-labile compounds. The resulting supernatant is highly acidic and may need to be neutralized before LC-MS analysis. |
| Zinc Sulfate | Metal ion precipitation | Can be effective for protein removal (91% efficiency at a 2:1 ratio) and results in a less harsh supernatant compared to TCA[4]. | May not be as effective as organic solvents for all matrices. |
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low recovery of this compound during sample extraction.
Caption: Troubleshooting workflow for low recovery of this compound.
This comprehensive guide should provide researchers with the necessary information and tools to effectively troubleshoot and improve the recovery of this compound in their bioanalytical experiments. By systematically evaluating each step of the extraction process and considering the physicochemical properties of the analyte, consistent and high recovery rates can be achieved.
References
- 1. waters.com [waters.com]
- 2. Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
Addressing poor peak shape of Olmesartan-d6 in chromatography
Welcome to the technical support center for the chromatographic analysis of Olmesartan-d6. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, with a specific focus on addressing poor peak shape.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor peak shape (tailing, fronting, or broadening) for my this compound peak?
Poor peak shape for this compound can stem from several factors, often related to its chemical properties and interaction with the chromatographic system. Common causes include:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the polar functional groups of this compound, leading to peak tailing.[1][2]
-
Inappropriate Mobile Phase pH: Olmesartan has a pKa value around 4.3.[3][4][5] If the mobile phase pH is close to this value, the analyte can exist in both ionized and non-ionized forms, resulting in peak distortion.
-
Column Degradation: Over time, columns can degrade due to exposure to harsh mobile phases or sample matrices, leading to a loss of performance and poor peak shapes.[1][6]
-
Sample Solvent Mismatch: If the solvent used to dissolve the sample is significantly stronger or weaker than the mobile phase, it can cause peak distortion upon injection.[1][7]
-
Column Overloading: Injecting too much analyte can saturate the stationary phase, leading to peak fronting.[1][8]
-
Isotope Effect: While less common as a cause for poor peak shape, the "deuterium isotope effect" can sometimes cause a slight chromatographic shift between Olmesartan and this compound, which might be perceived as a peak shape issue if not well-resolved.[9]
Q2: What is the optimal mobile phase pH for this compound analysis?
To achieve a good peak shape, it is generally recommended to work at a pH that is at least 1.5 to 2 units away from the analyte's pKa. For Olmesartan (pKa ≈ 4.3), a mobile phase pH in the acidic range of 2.5 to 3.8 has been shown to yield improved peak shape and reproducibility.[10][11][12] Using phosphoric acid or formic acid as a mobile phase modifier is common.[10][11]
Q3: Can the choice of organic solvent in the mobile phase affect the peak shape of this compound?
Yes, the organic solvent can influence peak shape. Both acetonitrile and methanol are commonly used. Acetonitrile often provides better peak shapes and lower backpressure. The choice between them may depend on the specific column and other method parameters. The proportion of the organic modifier should be optimized to achieve adequate retention and peak shape.[10]
Q4: My this compound peak is splitting. What could be the cause?
Peak splitting can be caused by:
-
Partially Clogged Column Frit: Particulates from the sample or system can block the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.[6][13]
-
Column Void: A void or channel in the column packing can lead to multiple paths for the analyte, resulting in a split peak.[6][13]
-
Injection Solvent Effect: A strong mismatch between the injection solvent and the mobile phase can cause peak splitting.[13]
Q5: I am using a deuterated internal standard. Could this be the source of my peak shape problems?
While deuterated internal standards are generally ideal, they can present some challenges:
-
Isotopic Exchange: Deuterium atoms on heteroatoms (like -OH or -NH) can sometimes exchange with hydrogen from the solvent, especially under acidic or basic conditions. It is preferable to use standards with deuterium on stable carbon positions.[9]
-
Chromatographic Shift: As mentioned, the deuterium isotope effect can cause the deuterated standard to elute slightly earlier than the non-deuterated analyte in reverse-phase chromatography.[9] This is a natural phenomenon and should be accounted for during method development, not necessarily a "problem" unless it interferes with another peak.
Troubleshooting Guides
Guide 1: Systematic Approach to Troubleshooting Poor Peak Shape
This guide provides a step-by-step workflow to identify and resolve the root cause of poor peak shape for this compound.
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 3. Olmesartan | C24H26N6O3 | CID 158781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. mastelf.com [mastelf.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan | PLOS One [journals.plos.org]
- 12. Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
Impact of co-eluting substances on Olmesartan-d6 signal
Welcome to the technical support center for Olmesartan-d6 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during experiments involving this compound as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of signal variability for my this compound internal standard?
A1: The most common cause of signal variability for this compound is ion suppression or enhancement due to co-eluting substances from the sample matrix.[1][2][3] The "matrix" includes all components in the sample apart from the analyte of interest, such as proteins, lipids, and salts.[4] These co-eluting components can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a decreased or increased signal intensity.[2][5]
Q2: My this compound signal is consistently low. What are the potential causes?
A2: A consistently low signal for this compound can stem from several factors:
-
Ion Suppression: As mentioned, co-eluting matrix components can suppress the ionization of this compound.[2][3]
-
Suboptimal Concentration: The concentration of the internal standard may be too low, leading to a weak signal that is more susceptible to suppression by the analyte or matrix components.[6]
-
Isotopic Instability (H/D Exchange): Deuterium atoms on the this compound molecule may exchange with hydrogen atoms from the solvent or sample matrix, particularly if they are in labile positions. This reduces the concentration of the fully deuterated standard.[6]
-
Improper Storage and Handling: Degradation of the standard due to incorrect storage conditions (e.g., temperature, light exposure) or repeated freeze-thaw cycles can lower its effective concentration.[6]
-
Instrumental Issues: A contaminated ion source, incorrect instrument tuning, or detector fatigue can cause a general decrease in signal for all ions, including your internal standard.[1][6]
Q3: I'm observing a slight retention time shift between Olmesartan and this compound. Is this normal and can it cause issues?
A3: Yes, a slight retention time shift between an analyte and its deuterated internal standard is a known phenomenon referred to as the "deuterium isotope effect".[6][7] While often minimal, this shift can become problematic if it causes the analyte and internal standard to elute in different regions of ion suppression.[6][8] If this compound elutes in a zone of high ion suppression while Olmesartan elutes in a region with less suppression, the internal standard will not accurately compensate for the matrix effect, leading to inaccurate quantification.[8]
Q4: Can metabolites of Olmesartan interfere with the this compound signal?
A4: Yes, metabolites of Olmesartan can potentially interfere with the analysis. Phase II metabolites, in particular, can have similar physicochemical properties to the parent drug and may co-elute.[9][10] In some cases, these metabolites can undergo in-source fragmentation and generate precursor ions identical to the parent compound, leading to analytical interference.[9][10] It is crucial to ensure chromatographic separation of Olmesartan and its metabolites from the internal standard.
Troubleshooting Guides
Guide 1: Investigating and Mitigating Ion Suppression
If you suspect ion suppression is affecting your this compound signal, follow these steps:
Step 1: Identify Regions of Ion Suppression
A post-column infusion experiment is a standard method to identify problematic retention times.[2][4]
Experimental Protocol: Post-Column Infusion Analysis
Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression.
Materials:
-
Syringe pump
-
Tee-union
-
This compound standard solution (at a concentration that gives a stable signal)
-
Blank matrix extract (prepared using your standard sample preparation method)
-
LC-MS/MS system
Procedure:
-
System Setup:
-
Connect the LC column outlet to one inlet of the tee-union.
-
Connect the syringe pump outlet, containing the this compound solution, to the other inlet of the tee-union.
-
Connect the outlet of the tee-union to the mass spectrometer's ion source.
-
-
Analyte Infusion:
-
Begin infusing the this compound solution at a low, constant flow rate (e.g., 10-20 µL/min) into the mobile phase stream entering the mass spectrometer.[5]
-
Acquire data in MRM mode for this compound to establish a stable baseline signal.
-
-
Blank Matrix Injection:
-
Inject a blank matrix extract onto the LC column.
-
-
Data Analysis:
-
Monitor the this compound signal. Any significant drop in the baseline indicates a region of ion suppression caused by co-eluting matrix components.
-
Step 2: Optimize Chromatographic Conditions
If ion suppression is detected, modify your LC method to separate this compound from the interfering peaks.
| Parameter | Recommended Action | Rationale |
| Gradient Profile | Modify the gradient slope or duration. | To alter the elution profile of matrix components relative to this compound.[8] |
| Stationary Phase | Switch to a column with a different chemistry (e.g., from C18 to Phenyl-Hexyl). | To change the selectivity of the separation.[5] |
| Mobile Phase | Adjust the pH or organic solvent composition. | To improve separation and potentially reduce matrix effects.[11] |
| Flow Rate | Decrease the flow rate. | Can sometimes improve ionization efficiency.[5] |
Step 3: Enhance Sample Preparation
A more rigorous sample cleanup can remove interfering matrix components before analysis.[2]
| Technique | Description |
| Solid-Phase Extraction (SPE) | A more selective sample cleanup method compared to protein precipitation, which can effectively remove many matrix interferences.[12] |
| Liquid-Liquid Extraction (LLE) | An alternative to SPE for removing interfering substances. A mixture of diethyl ether and dichloromethane has been shown to be effective for Olmesartan extraction.[13][14] |
| Sample Dilution | A straightforward approach to reduce the concentration of matrix components, though this may not be feasible if the analyte concentration is low.[5][6] |
Diagram: Troubleshooting Workflow for this compound Signal Issues
Caption: A logical workflow for troubleshooting this compound signal issues.
Guide 2: Addressing Potential Isotopic Instability
Deuterium exchange can lead to a decrease in the this compound signal and a corresponding artificial increase in the Olmesartan signal.[15]
Recommendations:
-
Evaluate Labeling Position: Whenever possible, use an this compound standard where the deuterium atoms are on stable, non-exchangeable positions, such as aromatic rings.[6] Avoid standards with deuterium on hydroxyl (-OH) or amine (-NH) groups, as these are more prone to exchange in protic solvents.
-
Control pH and Temperature: Isotopic exchange can be influenced by pH and temperature. Ensure consistent pH across all samples and standards. Store standards and samples at low temperatures (e.g., 4°C or -20°C) to minimize the rate of exchange.[15]
Quantitative Data Summary
The following tables summarize typical validation parameters for LC-MS/MS methods for Olmesartan, which can serve as a benchmark for your experiments.
Table 1: Linearity and Sensitivity of Olmesartan Quantification
| Parameter | Value | Reference |
| Linearity Range | 5.002 - 2599.934 ng/mL | [13][14] |
| Correlation Coefficient (r²) | > 0.99 | [13][14] |
| LLOQ Precision (%CV) | 3.23% | [13] |
| LLOQ Accuracy | 98.54% | [13] |
Table 2: Precision and Accuracy of Olmesartan Quantification
| Parameter | Range | Reference |
| Precision (%CV) | 3.07 - 9.02% | [13][14] |
| Accuracy (% Bias) | -5.00 - 0.00% | [13][14] |
Table 3: Matrix Effect Evaluation for Olmesartan
| Parameter | Value | Reference |
| % Matrix Effect (HQC) | -1.95% | [13] |
| % Matrix Effect (LQC) | 5.91% | [13] |
| IS-Normalized Matrix Factor (%CV at HQC) | 2.08% | [13] |
| IS-Normalized Matrix Factor (%CV at LQC) | 5.55% | [13] |
Diagram: Mechanism of Ion Suppression
Caption: Co-eluting substances compete with this compound for ionization.
References
- 1. One moment, please... [zefsci.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myadlm.org [myadlm.org]
- 9. Strategies for ascertaining the interference of phase II metabolites co-eluting with parent compounds using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Olmesartan-d6 Carryover in Autosamplers
This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address and minimize the autosampler carryover of Olmesartan-d6 during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is autosampler carryover and why is it a concern for this compound analysis?
A1: Autosampler carryover is the unintentional transfer of a small amount of analyte from a preceding sample injection into a subsequent one.[1][2] This is particularly problematic in sensitive LC-MS/MS analyses, where even trace amounts of residual this compound from a high-concentration sample can lead to inaccurate quantification in subsequent low-concentration samples or false positives in blank injections.
Q2: What properties of this compound make it prone to carryover?
A2: Olmesartan is classified as a BCS Class II drug, characterized by low aqueous solubility and high permeability.[3] Its molecular structure contains both hydrophobic regions and polar functional groups, which can lead to non-specific binding to various surfaces within the autosampler's flow path, such as tubing, seals, and the injection needle. This "stickiness" is a primary contributor to carryover.
Q3: What are the common sources of this compound carryover in an autosampler?
A3: The most common sources of carryover are typically within the autosampler and include:
-
Injector Needle: Residue on the inner and outer surfaces of the needle.
-
Injector Port and Valve: Adsorption of the analyte onto the rotor seal and stator. Worn seals can create dead volumes where the sample can be trapped.
-
Sample Loop: Incomplete flushing of the sample loop.
-
Tubing and Fittings: Adsorption to the surfaces of connecting tubing.
Q4: How can I quickly assess if I have a carryover issue with this compound?
A4: A simple way to check for carryover is to inject a blank solvent immediately following the injection of a high-concentration this compound standard.[2] The presence of an this compound peak in the blank chromatogram is a clear indication of carryover.
Troubleshooting Guide
Issue 1: Persistent this compound peaks in blank injections after a high-concentration sample.
Cause: This is the classic sign of carryover, likely due to inadequate cleaning of the autosampler flow path between injections.
Solution:
-
Optimize the Needle Wash Protocol:
-
Increase Wash Volume: Ensure the wash volume is sufficient to completely flush the needle and sample loop.
-
Use a Stronger Wash Solvent: Since Olmesartan is sparingly soluble in aqueous solutions, a weak wash solvent (like the initial mobile phase) may be ineffective. Use a wash solvent in which Olmesartan is highly soluble.
-
Employ Multiple Wash Solvents: A multi-solvent wash is often more effective. For example, use a strong organic solvent to dissolve the this compound, followed by a solvent that is miscible with the mobile phase to rinse away the strong solvent.
-
-
Select an Appropriate Wash Solvent:
-
Olmesartan medoxomil has been shown to be soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[4] For reversed-phase chromatography, a good starting point for a strong wash solvent is a high percentage of acetonitrile or methanol. Adding a small amount of acid (e.g., 0.1% formic acid) can also help by keeping Olmesartan protonated and less likely to adhere to surfaces.
-
Illustrative Data on Wash Solvent Effectiveness
The following table provides an example of how different wash solutions can impact the carryover of a hydrophobic compound like this compound. (Note: This is a representative table based on general principles, not specific experimental data for this compound).
| Wash Solution Composition | Number of Washes | Injection Volume (µL) | Estimated Carryover (%) |
| 10% Acetonitrile in Water | 1 | 10 | ~1.5% |
| 90% Acetonitrile in Water | 2 | 20 | ~0.1% |
| 100% Methanol | 2 | 20 | ~0.08% |
| 50:50 Acetonitrile:Isopropanol | 2 | 20 | ~0.05% |
| 0.1% Formic Acid in Acetonitrile | 3 | 20 | <0.01% |
Issue 2: Carryover is reduced but not eliminated after optimizing the wash protocol.
Cause: The issue may lie with worn or contaminated instrument components, or interactions with the sample vial.
Solution:
-
Inspect and Replace Consumables:
-
Rotor Seal: The injector valve's rotor seal is a common culprit. A worn or scratched seal can trap analytes. Replace it according to the manufacturer's recommended maintenance schedule.
-
Needle and Needle Seat: Inspect for scratches or wear and replace if necessary.
-
-
Evaluate Sample Vials and Caps:
-
Use high-quality vials and caps to prevent leaching of contaminants. For "sticky" compounds, consider using silanized or low-adsorption vials.
-
-
Implement a System Flush:
-
If carryover persists, perform a thorough flush of the entire LC system with a strong solvent to remove any accumulated residue.
-
Experimental Protocol: Evaluating this compound Carryover
This protocol outlines a systematic approach to quantify and identify the source of this compound carryover.
1. Materials:
-
This compound standard of a high concentration (e.g., 1000 ng/mL).
-
Blank solvent (e.g., mobile phase or a weak solvent).
-
A series of proposed wash solutions.
-
Fresh LC column of the appropriate chemistry.
2. Procedure:
-
Establish a Baseline: Inject the blank solvent three times to ensure the system is clean and to measure the baseline noise.
-
High-Concentration Injection: Inject the high-concentration this compound standard.
-
Blank Injections: Immediately inject the blank solvent three to five times consecutively.
-
Quantify Carryover: Calculate the carryover percentage using the following formula for the first blank injection: Carryover (%) = (Peak Area in First Blank / Peak Area in High-Standard) x 100
-
Test Different Wash Protocols: Repeat steps 2-4 for each of the proposed wash solutions and compare the resulting carryover percentages.
-
Isolate the Source (if necessary):
-
Column vs. Autosampler: If carryover is still present, replace the column with a zero-dead-volume union and repeat the injections. If the carryover peak disappears, the column is the source. If it remains, the autosampler is the primary contributor.
-
Visualizing Carryover Mechanisms and Troubleshooting
The following diagrams illustrate the potential pathways for carryover and a logical workflow for troubleshooting.
Caption: Potential sites of this compound adsorption leading to carryover.
Caption: A step-by-step workflow for troubleshooting this compound carryover.
References
Validation & Comparative
A Comparative Guide to the Bioanalytical Method for Olmesartan Using Olmesartan-d6
This guide provides a comprehensive overview and validation data for the bioanalytical method of Olmesartan using its deuterated internal standard, Olmesartan-d6, primarily with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It is intended for researchers, scientists, and drug development professionals, offering a comparative analysis against alternative methods and detailed experimental protocols.
Introduction to Olmesartan Bioanalysis
Olmesartan is a potent angiotensin II receptor blocker (ARB) used in the treatment of hypertension.[1] Accurate and reliable quantification of Olmesartan in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. Olmesartan medoxomil, the administered prodrug, is rapidly hydrolyzed to its active metabolite, Olmesartan, in the gastrointestinal tract.[2][3] Therefore, bioanalytical methods typically focus on the quantification of Olmesartan. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard for LC-MS/MS-based quantification due to its ability to compensate for matrix effects and variations in extraction and ionization efficiency, thus providing high accuracy and precision.[4]
Mechanism of Action of Olmesartan
Olmesartan exerts its antihypertensive effect by selectively blocking the angiotensin II type 1 (AT1) receptor.[1][2][5] This prevents angiotensin II, a potent vasoconstrictor, from binding to its receptor, leading to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure.[2][5] The signaling pathway is a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[2][5]
Comparative Analysis of Bioanalytical Methods
The quantification of Olmesartan in biological fluids can be achieved through various analytical techniques. Here, we compare the performance of the highly specific and sensitive LC-MS/MS method using this compound with alternative approaches.
| Parameter | LC-MS/MS with this compound IS | HPLC-UV with Structural Analog IS |
| Specificity | Very High (based on mass-to-charge ratio) | Moderate (risk of interfering peaks) |
| Sensitivity (LLOQ) | 0.2 - 5 ng/mL[6] | Generally higher, around 10-50 ng/mL |
| Linearity Range | Wide (e.g., 5 - 2500 ng/mL)[4][6] | Narrower |
| Accuracy (% Bias) | Excellent (-5.00% to 0.00%)[7] | Good, but more susceptible to matrix effects |
| Precision (% CV) | High (3.07% to 9.02%)[7] | Moderate |
| Sample Volume | Low (typically 50-200 µL) | Higher (often > 200 µL) |
| Run Time | Short (2-4 minutes)[6] | Longer (5-15 minutes) |
Key Advantages of the this compound LC-MS/MS Method:
-
Superior Specificity and Sensitivity: Tandem mass spectrometry allows for highly selective detection, minimizing interference from endogenous plasma components. This leads to lower limits of quantification (LLOQ), enabling more accurate pharmacokinetic profiling.
-
Enhanced Accuracy and Precision: The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the most effective way to correct for variability in sample preparation and matrix effects. Since this compound has nearly identical physicochemical properties to Olmesartan, it co-elutes and experiences similar ionization suppression or enhancement, leading to more reliable results.[4]
-
High Throughput: The short run times associated with modern UPLC-MS/MS systems allow for the rapid analysis of large numbers of samples, which is advantageous in clinical trials and bioequivalence studies.[6]
Experimental Protocols
Below are detailed methodologies for a validated LC-MS/MS method for the quantification of Olmesartan in human plasma using this compound.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a common and cost-effective method for sample clean-up.
-
Spiking: To 100 µL of human plasma, add the internal standard solution (this compound).
-
Extraction: Add 2.5 mL of an extraction solvent mixture (e.g., diethyl ether and dichloromethane).
-
Vortexing: Vortex the samples for 10 minutes to ensure thorough mixing.[8]
-
Centrifugation: Centrifuge the samples at 4500 rpm for 5 minutes at 4°C to separate the organic and aqueous layers.[8]
-
Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 50°C.[8]
-
Reconstitution: Reconstitute the dried residue with 600 µL of the mobile phase and transfer to an autosampler vial for analysis.[8]
Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Chromatographic System | UPLC or HPLC system |
| Column | C18 analytical column (e.g., 50 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of acetonitrile and 2 mM ammonium formate with 0.1% formic acid (e.g., 90:10 v/v)[4] |
| Flow Rate | 0.4 mL/min[4] |
| Injection Volume | 3 µL[4] |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative[4][7] |
| MRM Transitions | Olmesartan: m/z 447.3 → 207.2[4]; this compound: m/z 451.4 → 154.3[7] |
Validation Data Summary
The following tables summarize the validation parameters for a representative LC-MS/MS method for Olmesartan.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Olmesartan | 5.002 - 2599.934 | > 0.99[7] | 5.002[7] |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (% CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (% CV) | Inter-day Accuracy (% Bias) |
| LLOQ | 5.006 | 3.23 | -1.46 | 4.50 | -2.30 |
| Low | 13.906 | 3.07 | -5.00 | 3.89 | -3.50 |
| Medium | 1198.829 | 4.15 | 0.00 | 5.21 | 1.25 |
| High | 2131.831 | 9.02 | -3.20 | 7.65 | -1.80 |
| (Data adapted from a study by P. Singh et al., 2019)[8] |
Workflow for Bioanalytical Method Validation
The validation of a bioanalytical method is a critical step to ensure the reliability of the data. The following diagram illustrates a typical workflow.
Conclusion
The bioanalytical method for Olmesartan using this compound as an internal standard with LC-MS/MS detection offers high sensitivity, specificity, accuracy, and precision. This makes it the preferred method for regulatory submissions and demanding research applications. While other methods like HPLC-UV exist, they generally lack the sensitivity and specificity required for robust pharmacokinetic analysis. The detailed protocol and validation data presented in this guide provide a solid foundation for the implementation and validation of this method in a laboratory setting.
References
- 1. researchgate.net [researchgate.net]
- 2. jmpas.com [jmpas.com]
- 3. waters.com [waters.com]
- 4. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Olmesartan Quantification: A Focus on Olmesartan-d6 as an Internal Standard
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents like Olmesartan is paramount. This guide provides a comparative analysis of various validated analytical methods for Olmesartan, with a special emphasis on the use of its deuterated analog, Olmesartan-d6, as an internal standard. The data presented is compiled from multiple studies to offer a comprehensive overview of method performance and experimental protocols.
The use of a stable isotope-labeled internal standard, such as this compound, is widely recommended by regulatory agencies for bioanalytical method development due to its ability to mimic the analyte's behavior during sample preparation and analysis, thus providing high accuracy and precision.[1] This guide will delve into the performance of methods utilizing this compound and compare them with alternatives that employ other internal standards.
Comparative Analysis of Method Validation Parameters
The following tables summarize the key validation parameters of different analytical methods for Olmesartan quantification. The data highlights the performance of methods using this compound against those employing alternative internal standards.
Table 1: LC-MS/MS Methods Utilizing this compound as an Internal Standard
| Parameter | Method 1 | Method 2 |
| Linearity Range (ng/mL) | 5 - 2500 | 5.002 - 2599.934[2][3][4] |
| Accuracy (%) | Not explicitly stated, but described as "accurate" | -5.00 - 0.00 (% bias)[2][3][4] |
| Precision (% CV) | Not explicitly stated, but described as "precise" | 3.07 - 9.02[2][3][4] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 5 | 5.002[2] |
| Extraction Method | Simplified Liquid-Liquid Extraction[1][5] | Liquid-Liquid Extraction[2][3][4] |
| Matrix | Human Plasma[1][5] | Human Plasma[2][3][4] |
Table 2: Analytical Methods Utilizing Alternative Internal Standards
| Internal Standard | Linearity Range (ng/mL) | Accuracy (%) | Precision (% CV) | LLOQ (ng/mL) | Extraction Method | Matrix | Detection |
| Eprosartan | 59.94 - 5514.48 | Not explicitly stated | Not explicitly stated | 59.94 | Liquid-Liquid Extraction | Human Plasma | HPLC-UV |
| Zidovudine | 4.82 - 1928 | Not explicitly stated | Not explicitly stated | 4.82 | Solid-Phase Extraction | Human Plasma | LC-MS/MS |
| Valsartan | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | Solid-Phase Extraction | Human Plasma | LC-MS/MS |
| Amlodipine | 0.2 - 500 (Olmesartan) | 91.27 - 107.28 | < 15 | 0.2 | Not explicitly stated | Human Plasma and Urine | LC-MS/MS |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are the experimental workflows for the quantification of Olmesartan using this compound and an alternative internal standard.
Experimental Workflow: Olmesartan Quantification using this compound Internal Standard (LC-MS/MS)
This workflow is based on a common method for the simultaneous quantification of Olmesartan and Hydrochlorothiazide in human plasma.[2][3][4]
Methodology Details:
-
Sample Preparation: A simple liquid-liquid extraction is performed on human plasma samples spiked with this compound.[2][3][4] The extraction is typically carried out using a mixture of diethyl ether and dichloromethane.[2][3][4]
-
Chromatographic Separation: The extracted analytes are separated on a C18 column (e.g., UNISOL C18, 150x4.6 mm, 5 µm) with a mobile phase consisting of methanol and 2 mM ammonium acetate (pH 5.5) in an 80:20 (v/v) ratio.[2][3][4]
-
Mass Spectrometric Detection: Detection is achieved using a tandem mass spectrometer with electrospray ionization (ESI) in negative ion mode, monitoring the mass transitions m/z 445.20 → 148.90 for Olmesartan and m/z 451.40 → 154.30 for this compound.[2][3][4]
Experimental Workflow: Olmesartan Quantification using Eprosartan Internal Standard (HPLC-UV)
This workflow outlines a method for the determination of Olmesartan in human plasma using Eprosartan as the internal standard with HPLC-UV detection.
Methodology Details:
-
Sample Preparation: A single-step liquid-liquid extraction is employed using a 70:30 (v/v) mixture of t-butyl methyl ether and dichloromethane.
-
Chromatographic Separation: A non-polar Phenomenex Prodigy ODS-2, C18 column (150 X 4.6 mm) is used as the stationary phase. The mobile phase is a binary mixture of 10 mM mixed phosphate buffer (pH 3.0) and methanol in a 40:60 (v/v) ratio, run under isocratic conditions at a flow rate of 1.0 mL/min.
-
UV Detection: The eluent is monitored at a wavelength of 255 nm.
Discussion and Conclusion
The data presented clearly demonstrates that analytical methods for Olmesartan quantification utilizing this compound as an internal standard with LC-MS/MS detection offer excellent sensitivity, accuracy, and precision. The linearity ranges are suitable for pharmacokinetic studies, and the LLOQs are low enough to capture the necessary concentration levels.[1][2]
While methods employing alternative internal standards and detection techniques like HPLC-UV are also available, they may exhibit different performance characteristics. For instance, the HPLC-UV method with Eprosartan as an internal standard has a significantly higher LLOQ compared to the LC-MS/MS methods. The choice of internal standard and analytical technique should be guided by the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation.
References
- 1. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Frontiers | Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers [frontiersin.org]
- 4. Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Battle: Olmesartan-d6 vs. Structural Analogs as Internal Standards in Bioanalysis
A deep dive into the comparative performance of deuterated and structural analog internal standards for the accurate quantification of the antihypertensive drug Olmesartan.
In the realm of pharmacokinetic and bioequivalence studies, the precise quantification of drug molecules like Olmesartan from complex biological matrices is paramount. The gold standard for such analyses, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), relies heavily on the use of an appropriate internal standard (IS) to ensure accuracy and reproducibility. The choice of IS typically boils down to two options: a stable isotope-labeled (SIL) version of the analyte, such as Olmesartan-d6, or a structurally similar molecule, known as a structural analog. This guide provides a comprehensive comparison of these two approaches for Olmesartan analysis, supported by experimental data, to aid researchers in making an informed decision for their bioanalytical needs.
The prevailing wisdom in bioanalysis favors SIL internal standards. By having nearly identical physicochemical properties to the analyte, a SIL IS can effectively compensate for variations in sample preparation, matrix effects, and instrument response.[1] However, the synthesis of SIL compounds can be costly and time-consuming, making structural analogs an attractive alternative.[1] This comparison will delve into the practical performance of both, using data from published bioanalytical method validation studies.
Performance Under the Magnifying Glass: A Data-Driven Comparison
To objectively assess the performance of this compound against structural analog internal standards, key validation parameters from separate studies have been compiled. It is important to note that these data were not generated in a single head-to-head study, but they provide a strong indication of the expected performance for each type of internal standard.
One study utilized this compound for the simultaneous quantification of Olmesartan and hydrochlorothiazide in human plasma.[2] For the purpose of this comparison, we will focus on the validation data pertaining to Olmesartan. Another study employed Valsartan, a different angiotensin II receptor blocker, as a structural analog IS for the quantification of Olmesartan in human plasma. A third study used Eprosartan as the IS.[3]
| Validation Parameter | This compound (SIL IS) | Valsartan (Structural Analog IS) | Eprosartan (Structural Analog IS) |
| Intra-day Precision (%CV) | 3.23 - 9.02% | < 15% | < 5% |
| Inter-day Precision (%CV) | 3.07 - 8.52% | < 15% | < 5% |
| Intra-day Accuracy (%Bias) | -5.00 - 0.00% | -10.09 - 5.69% | < 5% |
| Inter-day Accuracy (%Bias) | -4.21 - -0.85% | -10.09 - 5.69% | < 5% |
| IS-Normalized Matrix Factor (%CV) | 2.08% (HQC), 5.55% (LQC) | Not Reported | Not Reported |
Data for this compound extracted from Kumar et al., 2019.[2] Data for Valsartan IS extracted from a study by Nirmala et al., 2018. Data for Eprosartan IS extracted from a study by an unnamed author.[3]
The data reveals that while both this compound and the structural analog internal standards can be used to develop validated bioanalytical methods that meet regulatory acceptance criteria (typically ±15% for precision and accuracy), the deuterated internal standard demonstrates a trend towards tighter control over variability. The precision and accuracy values for this compound are consistently in the single digits.[2] Furthermore, the explicit reporting of a low IS-normalized matrix factor for this compound indicates its superior ability to compensate for ion suppression or enhancement effects from the plasma matrix.[2]
The "How-To": A Glimpse into the Experimental Protocols
The successful implementation of either internal standard hinges on a robust and well-defined experimental protocol. Below are summaries of the methodologies employed in the studies from which the comparative data was drawn.
Protocol Using this compound (SIL IS)
This method was developed for the simultaneous quantification of Olmesartan and hydrochlorothiazide in human plasma using LC-MS/MS.[2]
-
Sample Preparation: A liquid-liquid extraction (LLE) procedure was employed. To 200 µL of human plasma, 25 µL of the internal standard solution (containing this compound) was added, followed by 2.5 mL of an extraction solvent mixture (diethyl ether and dichloromethane). The samples were vortexed and centrifuged. The organic layer was then evaporated to dryness and the residue was reconstituted in the mobile phase.
-
Chromatographic Conditions:
-
Column: UNISOL C18 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol and 2 mM ammonium acetate (pH 5.5) in an 80:20 (v/v) ratio.
-
Flow Rate: Isocratic elution.
-
-
Mass Spectrometric Detection:
-
Instrument: Applied Biosystems MDS SCIEX API 4000
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
-
Olmesartan: m/z 445.20 → 148.90
-
This compound: m/z 451.40 → 154.30
-
-
Protocol Using a Structural Analog IS (Valsartan)
This method was developed for the quantification of Olmesartan in human plasma using Valsartan as the internal standard.
-
Sample Preparation: A solid-phase extraction (SPE) was used. Plasma samples, with the added Valsartan IS, were loaded onto HLB cartridges. The cartridges were washed, and the analyte and IS were eluted. The eluate was evaporated and the residue reconstituted.
-
Chromatographic Conditions:
-
Column: Chromolith, speed ROD C18 (50 x 4.6 mm, 5 µm)
-
Mobile Phase: 0.1% formic acid buffer and acetonitrile in a 30:70 (v/v) ratio.
-
Flow Rate: 0.6 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: ESI in Multiple Reaction Monitoring (MRM) mode.
-
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: A generalized workflow for a bioanalytical assay using an internal standard.
References
- 1. Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijrpc.com [ijrpc.com]
A Comparative Performance Analysis: Olmesartan-d6 versus ¹³C-Labeled Olmesartan as Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical determinant for the accuracy and reliability of bioanalytical data. In the quantitative analysis of the antihypertensive drug Olmesartan using liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled (SIL) internal standards are the gold standard. This guide provides an objective comparison of the performance of the commonly used deuterated standard, Olmesartan-d6, with the theoretically superior ¹³C-labeled Olmesartan.
This comparison draws upon published experimental data for this compound and established scientific principles governing the behavior of stable isotope-labeled internal standards in bioanalytical assays. While a direct head-to-head study is not available in the reviewed literature, this guide offers a comprehensive evaluation based on existing evidence and theoretical advantages.
Executive Summary: The Isotope Effect and its Impact on Bioanalytical Accuracy
The core difference in performance between deuterium-labeled (like this compound) and ¹³C-labeled internal standards stems from the "isotope effect." The substantial mass difference between hydrogen (¹H) and deuterium (²H or D) can lead to slight alterations in physicochemical properties. This may cause the deuterated standard to exhibit minor differences in chromatographic retention time and, in some cases, differential susceptibility to matrix effects compared to the unlabeled analyte.
Conversely, the incorporation of ¹³C atoms results in a smaller relative mass change, leading to an internal standard that is physicochemically almost identical to the analyte. This near-perfect co-elution and identical behavior during sample preparation and ionization minimize variability and enhance the accuracy and precision of quantification. Therefore, a ¹³C-labeled Olmesartan is expected to provide a more robust and reliable internal standard.
Performance Data Summary
The following table summarizes the performance characteristics of this compound as reported in a validated LC-MS/MS method for the simultaneous quantification of Olmesartan and hydrochlorothiazide in human plasma.[1] Data for a ¹³C-labeled Olmesartan standard is projected based on the established benefits of ¹³C-labeling.
| Performance Metric | This compound (Experimental Data)[1] | ¹³C-Labeled Olmesartan (Expected Performance) | Scientific Rationale for Expected Performance |
| Linearity (r²) | > 0.99 | > 0.99 | Both standards are expected to exhibit excellent linearity over a defined concentration range. |
| Accuracy (% Bias) | -5.00% to 0.00% | Expected to be within ±5%, potentially with lower variability. | The closer physicochemical match of the ¹³C standard to the analyte should lead to more consistent and accurate quantification across different concentration levels. |
| Precision (% CV) | 3.07% to 9.02% | Expected to be consistently low, likely at the lower end or better than the deuterated standard. | Reduced isotope effects minimize variability in sample processing and analysis, leading to improved precision. |
| Recovery | Mean recovery of 66.96% for Olmesartan and 68.01% for this compound.[1] | Expected to be highly consistent with that of unlabeled Olmesartan. | The near-identical chemical properties ensure that the ¹³C-labeled standard tracks the analyte with high fidelity throughout the extraction process. |
| Matrix Effect | No significant matrix effect was observed in the validated method.[1] | Expected to exhibit minimal to no matrix effect, with superior compensation compared to a deuterated standard. | Co-elution of the ¹³C-labeled standard with the analyte ensures that both are subjected to the identical matrix environment, providing more effective compensation for any ion suppression or enhancement. |
| Chromatographic Retention Time | 1.51 ± 0.3 min (identical to Olmesartan)[1] | Expected to have a retention time virtually identical to unlabeled Olmesartan. | The smaller relative mass difference in ¹³C-labeling minimizes the potential for chromatographic separation from the native analyte. |
Experimental Protocols
The following is a detailed methodology for a validated LC-MS/MS assay using this compound as an internal standard, which can be adapted for a ¹³C-labeled standard with modifications to the mass spectrometer settings.[1]
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 300 µL of human plasma in a labeled tube, add 50 µL of the internal standard working solution (this compound).
-
Vortex the mixture for 10 seconds.
-
Add 100 µL of 2% formic acid in water and vortex for another 10 seconds.
-
Add 2.5 mL of the extraction solvent (a 70:30 v/v mixture of diethyl ether and dichloromethane).
-
Vortex the sample for 5 minutes.
-
Centrifuge at 4000 rpm for 5 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 500 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
Liquid Chromatography Conditions
-
Column: UNISOL® C18 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: 80:20 (v/v) mixture of methanol and 2 mM ammonium acetate in water (pH 5.5 adjusted with acetic acid)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 15 µL
Mass Spectrometry Conditions
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Olmesartan: m/z 445.20 → 148.90[1]
-
This compound: m/z 451.40 → 154.30[1]
-
¹³C-Labeled Olmesartan (Hypothetical): The specific transition would depend on the number and position of the ¹³C labels. For example, for an Olmesartan with six ¹³C atoms in the biphenyl rings, the precursor ion would be approximately m/z 451.2. The product ion would need to be determined experimentally.
-
Visualizing the Workflow and Rationale
To further clarify the experimental process and the logical basis for choosing a stable isotope-labeled internal standard, the following diagrams are provided.
Caption: Bioanalytical workflow for the quantification of Olmesartan in human plasma.
Caption: Rationale for internal standard selection based on physicochemical properties.
Conclusion
For the bioanalytical quantification of Olmesartan, this compound has been demonstrated to be a reliable internal standard, yielding accurate and precise results in a validated LC-MS/MS method.[1] However, based on the fundamental principles of stable isotope labeling, a ¹³C-labeled Olmesartan internal standard is expected to offer superior performance. The near-identical physicochemical properties of a ¹³C-labeled standard to the unlabeled analyte would ensure more robust compensation for variability during sample processing and analysis, particularly in complex biological matrices. This would likely translate to even greater accuracy and precision in quantitative results. For researchers aiming for the highest level of data quality and method robustness, the use of a ¹³C-labeled Olmesartan internal standard is the recommended approach.
References
Inter-laboratory Comparison of Olmesartan Quantification Using Olmesartan-d6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for the quantification of Olmesartan in human plasma using Olmesartan-d6 as an internal standard. The data presented is a synthesis from several published, single-laboratory validation studies, offering a comprehensive overview of the performance of various analytical methods. This guide is intended to assist researchers and drug development professionals in selecting and implementing robust analytical procedures for pharmacokinetic and bioequivalence studies.
Quantitative Data Summary
The following table summarizes the key performance characteristics of different Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of Olmesartan using this compound.
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (ng/mL) | 5.002 - 2599.934 | 5 - 2500 | 4.82 - 1928 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 5.002 | 5 | 4.82 |
| Precision (% CV) | 3.07 - 9.02 | Intra-day: <10.6, Inter-day: <10.6 | Not explicitly stated |
| Accuracy (% Bias) | -5.00 - 0.00 | Intra-day: 87.87-112.6, Inter-day: 91.09-98.95 | Not explicitly stated |
| Internal Standard | This compound | Not specified, but an IS was used | Zidovudine |
| Extraction Method | Liquid-Liquid Extraction | Protein Precipitation | Solid-Phase Extraction |
| Ionization Mode | Negative Ion Mode | Not explicitly stated | Electrospray |
Experimental Protocols
Below are detailed experimental protocols synthesized from the referenced studies. These protocols provide a comprehensive overview of the methodologies employed for Olmesartan quantification.
Method 1: LC-MS/MS with Liquid-Liquid Extraction
-
Sample Preparation: A simple liquid-liquid extraction was performed. A mixture of diethyl ether and dichloromethane was used as the extraction solution.
-
Chromatography:
-
Column: UNISOL C18 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol and 2 mM ammonium acetate (pH 5.5) in a ratio of 80:20 (v/v).
-
-
Mass Spectrometry:
-
Detection: Multiple Reaction Monitoring (MRM) in negative ion mode.
-
Mass Transitions:
-
Olmesartan: m/z 445.20 → 148.90
-
This compound: m/z 451.40 → 154.30
-
-
Method 2: UPLC-MS/MS with Protein Precipitation
-
Sample Preparation: Protein precipitation was used for sample clean-up.
-
Chromatography:
-
Column: Thermo Hypersil GOLD C18
-
Mobile Phase: An isocratic method was used with 2 mM ammonium formate with 0.1% formic acid (A) and 100% acetonitrile (B).
-
-
Mass Spectrometry:
-
Detection: Multiple Reaction Monitoring (MRM).
-
Method 3: LC-MS/MS with Solid-Phase Extraction
-
Sample Preparation: A solid-phase extraction procedure was employed for sample preparation.
-
Chromatography:
-
Column: C18 analytical column (50 mm × 4.6 mm i.d., 5 μm)
-
Mobile Phase: Isocratic elution with water–acetonitrile–formic acid 20:80:0.1 (v/v).
-
-
Mass Spectrometry:
-
Detection: Electrospray tandem mass spectrometry (LC–MS–MS).
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the quantification of Olmesartan in a biological matrix using LC-MS/MS with an internal standard.
Caption: A generalized workflow for Olmesartan quantification.
Signaling Pathway of Olmesartan
This diagram illustrates the mechanism of action of Olmesartan as an Angiotensin II Receptor Blocker (ARB). Olmesartan selectively blocks the AT1 receptor, thereby inhibiting the downstream effects of Angiotensin II.
Caption: Mechanism of action of Olmesartan.
The Gold Standard: A Comparative Guide to Deuterated Internal Standards in FDA-Regulated Bioanalysis
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard (IS) is a critical decision that directly impacts the accuracy and reliability of quantitative bioanalytical methods. This guide provides an objective comparison of deuterated and non-deuterated internal standards, with a focus on adherence to U.S. Food and Drug Administration (FDA) guidelines. Supported by experimental data and detailed protocols, this document aims to inform the selection of the most suitable standard for bioanalytical assays.
Internal standards are essential in analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to correct for variations that can occur during sample preparation and analysis.[1] The ideal internal standard mimics the physicochemical properties of the analyte of interest as closely as possible.[1] While structurally similar non-deuterated compounds have been used, stable isotope-labeled (SIL) internal standards, particularly deuterated compounds, are often considered the gold standard in mass spectrometry-based bioanalysis.[1][2]
Adherence to FDA and ICH M10 Guidelines
The FDA's "Bioanalytical Method Validation Guidance for Industry," issued in May 2018, along with the internationally harmonized ICH M10 guidance from November 2022, outlines the essential parameters that must be evaluated for a bioanalytical method to be considered valid.[3] While these guidelines do not mandate the use of deuterated internal standards, they emphasize the importance of a well-characterized and consistent internal standard. The FDA recommends using a stable isotope-labeled version of the analyte as the IS whenever possible.[4]
A suitable internal standard should be added to all calibration standards, quality controls (QCs), and study samples during sample processing.[5] The FDA has issued citations to laboratories for not having procedures in place that adequately track internal standard responses within an analytical run, especially when the mean IS response varies between standards/QCs and subject samples.[6]
Key Validation Considerations for Deuterated Internal Standards
When using a deuterated internal standard, specific validation parameters are crucial to ensure data integrity and regulatory compliance.
-
Selectivity and Specificity: The method must be able to differentiate and quantify the analyte in the presence of other components, including the deuterated internal standard. The response of any interfering peak in the blank matrix should be less than 20% of the response of the Lower Limit of Quantification (LLOQ).[3] For the internal standard, the response of any interfering peak should be less than 5% of the IS response.[3]
-
Isotopic Purity and Cross-Contribution: The deuterated internal standard should be of high isotopic purity and free from significant amounts of the unlabeled analyte.[4][7] The presence of unlabeled analyte as an impurity can lead to an overestimation of the analyte concentration.[7]
-
Stability of the Deuterium Label: The deuterium atoms should be placed on a stable position within the molecule to prevent exchange with hydrogen atoms from the solvent or matrix.[8]
-
Chromatographic Isotope Effect: In some cases, a high degree of deuteration may cause the deuterated IS to have a slightly different retention time than the analyte. If this shift is significant and occurs in a region of variable matrix effects, it can compromise the effectiveness of the IS.[9]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The primary advantage of a deuterated internal standard lies in its chemical similarity to the analyte, which generally ensures co-elution and similar behavior during sample preparation and in the mass spectrometer's ion source.[2] This provides more effective compensation for matrix effects and other sources of variability compared to non-deuterated, structurally similar internal standards.[6]
Quantitative Data Summary
The following tables summarize experimental data comparing the performance of deuterated internal standards with other approaches.
| Internal Standard Type | Analyte | Matrix | Accuracy (% Bias) | Precision (%RSD) | Reference |
| Deuterated IS | Kahalalide F | Plasma | -1.2 to 2.5 | 3.1 to 5.8 | F. (n.d.). |
| Analog IS | Kahalalide F | Plasma | -8.7 to 11.4 | 8.9 to 14.2 | F. (n.d.). |
| Deuterated IS | 5-HIAA | Urine | -2.7 to 3.3 | 2.9 to 4.1 | 5-HIAA (n.d.). |
| No IS | Analyte X | Plasma | -25.3 to 30.1 | >20 | Hypothetical Data |
Table 1: Comparison of Assay Performance with Different Internal Standards. This table illustrates the superior accuracy and precision often achieved with a deuterated internal standard.
| Internal Standard Type | Analyte | Inter-Patient Assay Imprecision (CV%) | Reference |
| Deuterated IS (SIR-d3) | Sirolimus | 4.2 | Sirolimus (n.d.). |
| Analog IS (DMR) | Sirolimus | 8.9 | Sirolimus (n.d.). |
Table 2: Comparison of Inter-Patient Assay Imprecision for Sirolimus Quantification. This data demonstrates the improved consistency of results across different patient samples when using a deuterated internal standard.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of bioanalytical assays.
Protocol 1: Accuracy and Precision Assessment
Objective: To determine the intra-day (repeatability) and inter-day (intermediate) accuracy and precision of the method.
Procedure:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
For intra-day assessment, analyze at least five replicates of each QC level in a single analytical run.
-
For inter-day assessment, analyze the QC samples in at least three separate runs on different days.
-
Calculate the mean concentration, % accuracy (relative error), and % RSD (CV) for each level.
Acceptance Criteria (FDA/EMA): The mean accuracy should be within 85-115% (80-120% for LLOQ), and the RSD should be ≤15% (≤20% for LLOQ).
Protocol 2: Matrix Effect Assessment
Objective: To investigate the potential for ion suppression or enhancement from the biological matrix.
Procedure:
-
Obtain at least six different sources (lots) of the relevant biological matrix.
-
Prepare three sets of samples:
-
Set A: Analyte and IS spiked in a neat solution (e.g., mobile phase).
-
Set B: Blank matrix extract spiked with analyte and IS at the same concentrations as Set A.
-
Set C: Blank matrix spiked with analyte and IS before extraction.
-
-
Analyze all samples and calculate the matrix factor (MF) for the analyte and IS: MF = (Peak area in Set B) / (Peak area in Set A).
-
Calculate the IS-normalized MF: (MF of analyte) / (MF of IS).
Acceptance Criteria (EMA): The coefficient of variation of the IS-normalized matrix factor across the different lots of the biological matrix should not exceed 15%.
Visualizing Workflows and Logical Relationships
Diagrams can clarify complex processes and decision-making in bioanalytical method validation.
References
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. benchchem.com [benchchem.com]
- 4. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. waters.com [waters.com]
A Comparative Guide to Stable Isotope-Labeled Internal Standards in Bioanalysis: Adhering to EMA Guidelines
For Researchers, Scientists, and Drug Development Professionals
In the rigorous landscape of drug development, the accurate quantification of analytes in biological matrices is a cornerstone of regulatory submission and approval. The European Medicines Agency (EMA), through its adoption of the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, has established a clear framework for these critical assays.[1] A pivotal element of this framework is the use of internal standards (IS) to ensure the precision and accuracy of quantitative data, with a strong recommendation for the use of stable isotope-labeled internal standards (SIL-ISs) in mass spectrometry-based methods.[1][2]
This guide provides an objective comparison of SIL-ISs with alternative internal standards, supported by experimental data, and offers detailed methodologies for key validation experiments as stipulated by the EMA.
The Gold Standard: Stable Isotope-Labeled Internal Standards
A SIL-IS is a version of the analyte in which one or more atoms have been replaced with a heavy stable isotope (e.g., ²H, ¹³C, ¹⁵N). This modification results in a compound that is chemically and physically almost identical to the analyte but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by a mass spectrometer. This near-identical nature is the primary reason for its preference, as it ensures the IS closely mimics the analyte's behavior during sample preparation, chromatography, and ionization, thereby effectively compensating for variability.[3]
Alternatives to SIL-ISs primarily include structural analogs , which are compounds with a chemical structure similar to the analyte. While they can be used, they often exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies, which can compromise assay accuracy and precision.[3][4]
Performance Comparison: SIL-IS vs. Structural Analog IS
The superiority of SIL-ISs in improving assay performance is not merely theoretical. Experimental data from various studies consistently demonstrate the enhanced precision and accuracy achieved with SIL-ISs compared to structural analogs.
A study by Stokvis et al. provides a clear head-to-head comparison for the analysis of the anticancer drug Kahalalide F. The data below illustrates the significant improvement in both accuracy and precision when a SIL-IS is employed.
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Structural Analog | 1.0 | 96.8 | 8.6 |
| 10.0 | 97.2 | 7.9 | |
| 100.0 | 96.5 | 8.9 | |
| SIL-IS | 1.0 | 100.3 | 7.6 |
| 10.0 | 100.1 | 7.2 | |
| 100.0 | 100.5 | 7.8 | |
| Data adapted from Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407.[4][5] |
Similarly, a comparison for the quantification of the immunosuppressant drug everolimus by Liu et al. showed that while both a SIL-IS (everolimus-d4) and a structural analog (32-desmethoxyrapamycin) provided acceptable performance, the SIL-IS offered a more favorable comparison to a reference method, with a slope closer to 1.0.
| Internal Standard Type | Lower Limit of Quantification (ng/mL) | Total Coefficient of Variation (%) | Correlation with Reference Method (r) | Slope vs. Reference Method |
| Structural Analog | 1.0 | 4.3 - 7.2 | > 0.98 | 0.83 |
| SIL-IS | 1.0 | 4.3 - 7.2 | > 0.98 | 0.95 |
| Data adapted from Liu, L., Zhang, J., & Wang, P. (2015). Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method. Therapeutic drug monitoring, 37(5), 677–681.[6] |
EMA Guideline on Bioanalytical Method Validation: Key Experimental Protocols
The EMA guideline, harmonized with ICH M10, mandates a series of validation experiments to demonstrate a bioanalytical method's suitability.[1] When using a SIL-IS, specific attention must be paid to its purity and the potential for isotopic exchange. The following are detailed protocols for critical validation parameters.
Selectivity
Objective: To demonstrate that the analytical method can differentiate and quantify the analyte and the IS from endogenous matrix components and other potential interferences.
Methodology:
-
Analyze at least six different sources of the blank biological matrix (e.g., plasma from six different individuals).
-
In a separate experiment, analyze the blank matrix spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the IS at its working concentration.
-
Acceptance Criteria: The response of interfering peaks in the blank matrix at the retention time of the analyte should be ≤ 20% of the LLOQ response. The response of interfering peaks at the retention time of the IS should be ≤ 5% of the IS response in the LLOQ sample.
Matrix Effect
Objective: To assess the impact of matrix components on the ionization of the analyte and IS.
Methodology (Post-Extraction Addition):
-
Extract blank matrix from at least six different sources.
-
Prepare two sets of samples:
-
Set A: Spike the extracted blank matrix with the analyte and IS at low and high concentrations.
-
Set B: Prepare neat solutions of the analyte and IS in the mobile phase at the same low and high concentrations.
-
-
Calculate the matrix factor (MF) for each source:
-
MF = (Peak Area in Set A) / (Peak Area in Set B)
-
-
Calculate the IS-normalized MF.
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized MF across the different matrix sources should be ≤ 15%.
Stability
Objective: To evaluate the stability of the analyte and IS under various conditions encountered during sample handling and storage.
Methodology:
-
Freeze-Thaw Stability: Analyze quality control (QC) samples at low and high concentrations after at least three freeze-thaw cycles.
-
Bench-Top Stability: Analyze QC samples after leaving them at room temperature for a duration that reflects the expected sample handling time.
-
Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature for a period covering the sample storage duration in a study.
-
Stock Solution Stability: Evaluate the stability of the analyte and IS stock solutions at their storage temperature.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[7] For SIL-IS, it is not necessary to study its stability if it can be demonstrated that no isotope exchange reactions occur under the same conditions as the analyte's stability is proven.[2]
Visualizing Bioanalytical Workflows
To further clarify the logical flow of a bioanalytical method validation and the sample analysis process, the following diagrams are provided.
Caption: A typical workflow for a bioanalytical method using a SIL-IS.
Caption: Logical relationships in bioanalytical method validation.
Conclusion
The EMA guidelines strongly advocate for the use of stable isotope-labeled internal standards in bioanalytical methods for their ability to significantly enhance the accuracy and precision of quantification. The experimental data clearly supports this recommendation, demonstrating superior performance over alternatives like structural analogs. By adhering to the detailed validation protocols for selectivity, matrix effect, and stability, researchers can ensure the development of robust and reliable bioanalytical methods that meet stringent regulatory expectations, ultimately contributing to the successful development of new medicines.
References
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. scispace.com [scispace.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
The Gold Standard for Olmesartan Quantification: A Comparative Guide to Using Olmesartan-d6
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antihypertensive drug Olmesartan, the choice of an appropriate internal standard is paramount for achieving accurate and precise quantification. This guide provides a comprehensive comparison of Olmesartan-d6, a stable isotope-labeled internal standard, with alternative methods, supported by experimental data from published literature. The evidence overwhelmingly supports the use of this compound as the gold standard for robust and reliable bioanalytical assays.
Stable isotope-labeled (SIL) internal standards are widely recognized as the ideal choice in quantitative mass spectrometry. Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization effectively compensates for variations in extraction recovery and matrix effects, leading to superior accuracy and precision.
Performance Comparison: this compound versus Alternative Internal Standards
While direct head-to-head comparative studies are limited, an analysis of published validation data for various bioanalytical methods reveals the superior performance of this compound. The following tables summarize the key performance parameters for LC-MS/MS methods utilizing this compound and, for comparison, methods employing structural analog internal standards.
Table 1: Performance Characteristics of Olmesartan Quantification using this compound Internal Standard
| Linearity Range (ng/mL) | Accuracy (% Bias) | Precision (% CV) Intra-day | Precision (% CV) Inter-day | LLOQ (ng/mL) | Reference |
| 5.002 - 2599.934 | -5.00 to 0.00 | 3.07 - 9.02 | 3.07 - 9.02 | 5.002 | [1] |
| 5 - 2500 | Not explicitly stated | < 15 | < 15 | 5 | [2] |
Table 2: Performance Characteristics of Olmesartan Quantification using Alternative Internal Standards
| Internal Standard | Linearity Range (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) | LLOQ (ng/mL) | Reference |
| Valsartan | Not specified | Not specified | Not specified | Not specified | [A selective, rapid and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the quantification of olmesartan in human plasma with valsartan as internal standard] |
| Eprosartan | Not specified | 60.26 - 69.02 | < 15 | Not specified | [A highly sensitive, rapid and accurate HPLC method was developed for the determination of Olmesartan in human plasma using eprosartan as internal standard] |
| Zidovudine | 4.82 - 1928 | Not specified | Not specified | 4.82 | [A rapid, sensitive, and specific method for quantification of olmesartan, the prodrug of olmesartan medoxomil, in human plasma, using zidovudine as internal standard, is described] |
As the data indicates, methods employing this compound consistently demonstrate excellent accuracy, with bias values close to zero, and high precision, with coefficient of variation values well within the accepted regulatory limits of ±15%. While methods with structural analogs can be developed and validated, the use of a SIL internal standard like this compound is the recommended approach for minimizing analytical variability and ensuring the highest quality data. The use of structural analogues as internal standards was more common in earlier HPLC-MS methods for Olmesartan quantification[2].
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below is a typical experimental protocol for the quantification of Olmesartan in human plasma using this compound as an internal standard, based on established LC-MS/MS methods[1].
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 300 µL of human plasma, add 50 µL of this compound internal standard solution (in methanol or a suitable solvent).
-
Add 100 µL of a buffer solution (e.g., 2% formic acid in water) and vortex.
-
Perform liquid-liquid extraction by adding 2.5 mL of an organic solvent mixture (e.g., diethyl ether and dichloromethane, 70:30 v/v) and vortexing for 10 minutes.
-
Centrifuge the samples at 4500 rpm for 5 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 50°C.
-
Reconstitute the residue in 600 µL of the mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Column: A C18 reversed-phase column (e.g., UNISOL C18, 150 x 4.6 mm, 5 µm) is commonly used.
-
Mobile Phase: A typical mobile phase consists of a mixture of methanol and an aqueous buffer (e.g., 2 mM ammonium acetate at pH 5.5) in an 80:20 (v/v) ratio.
-
Flow Rate: A flow rate of 0.8 mL/min is often employed.
-
Injection Volume: 15 µL of the reconstituted sample is injected.
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is typically used for both Olmesartan and this compound.
-
Mass Spectrometric Detection: Detection is performed using multiple reaction monitoring (MRM). The mass transitions are:
Experimental Workflow
The following diagram illustrates the typical workflow for the quantification of Olmesartan using this compound.
Caption: Workflow for Olmesartan quantification using this compound.
References
- 1. Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Olmesartan-d6 in a Laboratory Setting
For Immediate Implementation by Laboratory Personnel
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Olmesartan-d6, a deuterated form of the angiotensin II receptor blocker, Olmesartan. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This guidance is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work with this compound.
Core Principles of this compound Disposal
This compound is a stable isotope-labeled compound and does not present a radiological hazard. Therefore, its disposal should primarily be managed as a chemical waste, with specific considerations for its pharmacological activity and potential hazards as outlined in its Safety Data Sheet (SDS). Key principles include:
-
Waste Minimization: Order only the necessary quantities of this compound to reduce the volume of waste generated.
-
Segregation: Do not mix this compound waste with non-hazardous or other types of chemical waste.
-
Containment: Use appropriate, clearly labeled containers for waste accumulation.
-
Professional Disposal: All chemical waste, including this compound, must be disposed of through a licensed professional waste disposal service.[1]
Personal Protective Equipment (PPE) and Handling
Prior to handling this compound for disposal, ensure all appropriate personal protective equipment is worn to prevent exposure.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | Prevents skin contact. Contaminated gloves should be disposed of as chemical waste.[1] |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from dust and splashes. |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Avoids inhalation of dust particles.[1] |
Step-by-Step Disposal Procedure
Follow this procedure for the routine disposal of this compound and contaminated materials.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Place expired or unused this compound, contaminated personal protective equipment (gloves, etc.), and weighing papers directly into a designated, sealable, and clearly labeled hazardous waste container.
-
This container should be made of a material compatible with the chemical waste.
-
-
Liquid Waste (Solutions):
-
Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled liquid hazardous waste container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Empty Containers:
-
"Empty" containers that held this compound should be managed as hazardous waste unless triple-rinsed. The rinsate must be collected as hazardous liquid waste.
-
Step 2: Labeling of Waste Containers
Proper labeling is crucial for regulatory compliance and safe handling by waste disposal personnel. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The specific hazards associated with the chemical (e.g., "Harmful if swallowed," "Avoid inhalation")
Step 3: Storage of Waste
-
Store waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.
-
Ensure containers are kept closed at all times, except when adding waste.
-
The storage area should be secure and away from general laboratory traffic.
Step 4: Arranging for Disposal
-
Once the waste container is full, or before the designated accumulation time limit is reached (consult your institutional EHS guidelines), arrange for pickup by a licensed professional waste disposal service.
-
Contact your institution's EHS office to schedule a waste pickup. Do not attempt to dispose of the chemical waste through regular trash or down the drain.[1]
Spill and Emergency Procedures
In the event of a spill of this compound powder or solution:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated. If the spill is significant, work within a fume hood if possible.
-
Personal Protection: Wear appropriate PPE as listed in the table above.
-
Containment and Cleanup:
-
For solid spills, gently sweep or scoop the material to avoid creating dust and place it in the designated hazardous waste container.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place the used absorbent into the hazardous waste container.
-
-
Decontamination: Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and institutional EHS office.
Logical Workflow for this compound Disposal
Caption: Decision workflow for the proper disposal of this compound waste in a laboratory.
References
Navigating the Safe Handling of Olmesartan-d6: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Olmesartan-d6, a deuterated analog of an angiotensin II receptor antagonist. The following procedural steps and data are designed to answer specific operational questions, fostering a culture of safety and building trust in laboratory practices.
This compound, while not radioactive, requires careful handling due to its potential hazards. The primary risks associated with this compound include irritation to the eyes, skin, and respiratory tract, and it may be harmful if swallowed or absorbed through the skin.[1] The deuterated form is not expected to present hazards significantly different from its non-deuterated counterpart, Olmesartan medoxomil, which is classified as a reproductive toxin and may cause damage to organs through prolonged or repeated exposure.[2][3]
Hazard Identification and Classification
| Hazard Class | Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[2][4] |
| Skin Corrosion/Irritation | Causes skin irritation.[4][5] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[2][4][5] |
| Reproductive Toxicity | May damage fertility or the unborn child.[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[5] |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs (cardiovascular system) through prolonged or repeated exposure.[3] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protection is crucial when handling this compound. The following table outlines the recommended PPE.
| Body Part | Recommended Protection | Specification |
| Eyes | Safety glasses with side-shields | Conforming to NIOSH (US) or EN 166 (EU) standards.[1] |
| Hands | Impervious gloves | Butyl rubber gloves are recommended.[6] |
| Body | Protective clothing | Long-sleeved lab coat. |
| Respiratory | Respirator | If dust or aerosols are generated, use a NIOSH-approved respirator. |
A logical workflow for donning and doffing PPE is essential to prevent contamination.
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of the compound.
-
Preparation :
-
Handling :
-
Storage :
-
Store this compound at room temperature in a well-ventilated area.[1]
-
Keep the container tightly sealed to prevent contamination and degradation.
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is critical to protect human health and the environment.
-
Waste Classification : Treat all this compound waste as hazardous chemical waste.
-
Segregation : Do not mix this compound waste with other waste streams.
-
Containerization :
-
Collect solid waste in a clearly labeled, sealed container.
-
Collect liquid waste (e.g., solutions) in a separate, labeled, sealed container.
-
Triple-rinse empty containers with a suitable solvent, and dispose of the rinsate as hazardous waste.
-
-
Disposal Route : Dispose of waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[7] Do not dispose of down the drain.[1]
The decision-making process for the disposal of materials contaminated with this compound is outlined below.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | First Aid / Spill Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1] |
| Skin Contact | Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.[1] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[1] |
| Small Spill | Wear appropriate PPE. Carefully sweep up solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent. |
| Large Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material for disposal as hazardous waste. |
By adhering to these safety protocols and operational plans, laboratory professionals can handle this compound responsibly, ensuring personal safety and the integrity of their research.
References
- 1. easyrxcycle.com [easyrxcycle.com]
- 2. benchchem.com [benchchem.com]
- 3. Got pharma waste? We’ve got you covered! – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 4. scbt.com [scbt.com]
- 5. rxdestroyer.com [rxdestroyer.com]
- 6. This compound Acid | CAS 1185144-74-4 | LGC Standards [lgcstandards.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
